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ER-000444793

Cat. No.: B1671604
M. Wt: 354.4 g/mol
InChI Key: OIZPRRGJIHYZAY-UHFFFAOYSA-N
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Description

ER-000444793 is a Cyclophilin D-independent inhibitor of mitochondrial permeability transition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18N2O2 B1671604 ER-000444793

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-22-15-19(18-11-5-7-13-21(18)24-22)23(27)25-20-12-6-4-10-17(20)14-16-8-2-1-3-9-16/h1-13,15H,14H2,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZPRRGJIHYZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC(=O)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ER-000444793

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-000444793 is a novel small molecule inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its direct effects on mitochondrial function and its distinction from traditional mPTP inhibitors. Quantitative data from key experiments are presented, along with detailed methodologies for the assays used to characterize this compound. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.

Introduction: The Mitochondrial Permeability Transition Pore as a Therapeutic Target

The mitochondrial permeability transition pore (mPTP) is a multiprotein complex that forms in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of calcium and oxidative stress.[1][2] Persistent opening of the mPTP disrupts the mitochondrial membrane potential, leading to ATP depletion, the release of pro-apoptotic factors, and ultimately, cell death.[1][3] Consequently, the mPTP has emerged as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and some cancers.[1][3]

A key regulator of the mPTP is Cyclophilin D (CypD), a mitochondrial matrix protein.[1][4] Many known mPTP inhibitors, such as Cyclosporin A (CsA), exert their effects by binding to and inhibiting CypD.[5] However, these inhibitors often suffer from off-target effects and immunosuppressive activity.[3] this compound has been identified as a potent mPTP inhibitor that operates through a mechanism independent of CypD, offering a potentially more selective therapeutic approach.[6][7]

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the mitochondrial permeability transition pore opening.[6][8] This activity is independent of Cyclophilin D (CypD), a significant departure from the mechanism of many established mPTP inhibitors.[6][7]

This compound potently and dose-dependently inhibits calcium-induced mitochondrial permeability transition.[6] This was demonstrated through a series of in vitro assays utilizing cryopreserved mitochondria, which confirmed its ability to prevent mitochondrial swelling, maintain mitochondrial membrane potential, and increase calcium retention capacity in the presence of a calcium challenge.[7]

The independence of its mechanism from CypD was established by showing that this compound does not inhibit the enzymatic activity of CypD, nor does it displace Cyclosporin A (CsA) from the CypD protein, even at high concentrations.[6][7] This suggests that this compound interacts with other components of the mPTP complex or associated regulatory proteins.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and comparator compounds from the primary literature.[6]

CompoundAssayTargetIC50Notes
This compoundmPTP Opening InhibitionmPTP2.8 µM
This compoundCsA/CypD HTRF AssayCypD> 50 µMIndicates no significant binding to CypD.
Cyclosporin A (CsA)CsA/CypD HTRF AssayCypD23 nMPositive control for CypD binding.
Sanglifehrin A (SfA)CsA/CypD HTRF AssayCypD5 nMPositive control for CypD binding.

Experimental Protocols

The characterization of this compound's mechanism of action relied on a series of key in vitro experiments. The methodologies for these are detailed below.

High-Throughput Screen for mPTP Inhibitors

A high-throughput screen (HTS) was employed to identify novel inhibitors of the mPTP using cryopreserved mitochondria.[7]

  • Mitochondrial Preparation: Mitochondria were isolated from rat liver and cryopreserved with trehalose to maintain their functional integrity.[7]

  • Assay Principle: The assay measured calcium-induced mitochondrial swelling, which is a hallmark of mPTP opening. Swelling leads to a decrease in absorbance at 540 nm.[7]

  • Protocol:

    • Cryopreserved rat liver mitochondria (2 mg protein/mL) were energized with succinate (10 mM) and rotenone (1 µM).[7]

    • Compounds from a 50,000-compound library were added to the mitochondria.

    • A bolus of CaCl2 (150 µM) was added to induce mPTP opening.[7]

    • Absorbance at 540 nm was measured after a 20-minute incubation period.[7]

    • Compounds that inhibited the decrease in absorbance by more than 20% were identified as "hits".[7] this compound was identified from this screen.[7]

Calcium Retention Capacity (CRC) Assay

This assay directly measures the ability of mitochondria to sequester calcium before the mPTP opens.

  • Assay Principle: The assay uses a fluorescent calcium indicator (Fluo-4FF) to measure the concentration of extramitochondrial calcium. As mitochondria take up calcium, the fluorescence decreases. When the mPTP opens, the sequestered calcium is released, causing a sharp increase in fluorescence.

  • Protocol:

    • Rat liver mitochondria (1 mg protein/mL) were incubated with the calcium-sensitive dye Fluo-4FF (0.35 µM) in the presence of succinate (10 mM) and rotenone (1 µM).[7]

    • This compound or a vehicle control (DMSO) was added to the mitochondrial suspension.

    • Sequential pulses of CaCl2 (10 µM) were added.[7]

    • The extramitochondrial fluorescence was measured over time.[7]

    • The total amount of calcium taken up before pore opening is the calcium retention capacity.

Mitochondrial Membrane Potential Assay

This assay assesses the effect of this compound on the mitochondrial membrane potential (ΔΨm) in the presence of a calcium challenge.

  • Assay Principle: The fluorescent dye TMRM (Tetramethylrhodamine, methyl ester) accumulates in energized mitochondria in a manner dependent on the membrane potential. A decrease in fluorescence indicates mitochondrial depolarization, which occurs upon mPTP opening.

  • Protocol:

    • Hela S3 mitochondria (0.25 mg protein/mL) were incubated with TMRM (5 µM) in the presence of succinate (10 mM) and rotenone (1 µM).[7]

    • This compound or a vehicle control (DMSO) was added in a 2-fold dilution series and incubated for 10 minutes.[7]

    • A bolus of CaCl2 (150 µM) was added to induce mPTP opening.[7]

    • TMRM fluorescence was measured after a 20-minute incubation.[7]

Cyclophilin D Binding Assay (HTRF)

A homogenous time-resolved fluorescence (HTRF) assay was used to determine if this compound directly binds to CypD.

  • Assay Principle: This is a competitive binding assay. Recombinant human CypD (rhCypD) is incubated with a fluorescently labeled Cyclosporin A (CsA) probe. Compounds that bind to CypD will displace the labeled CsA, leading to a decrease in the HTRF signal.

  • Protocol:

    • Recombinant human CypD was incubated with a fluorescently labeled CsA probe.

    • This compound, unlabeled CsA (positive control), or Sanglifehrin A (SfA, positive control) was added in a dose-response manner.

    • The HTRF signal was measured.

    • A decrease in the HTRF signal indicates displacement of the labeled CsA from CypD. This compound had no effect on the HTRF signal up to a concentration of 50 µM, indicating a lack of binding to CypD.[6]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of mPTP Opening and Inhibition

mPTP_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_inhibitors Inhibitors Ca2+_overload High Cytosolic Ca2+ mPTP mPTP Complex Ca2+_overload->mPTP Induces Oxidative_stress Oxidative Stress Oxidative_stress->mPTP Induces Mito_Depolarization Mitochondrial Depolarization & Swelling mPTP->Mito_Depolarization Leads to CypD Cyclophilin D (CypD) CypD->mPTP Sensitizes ER000444793 This compound ER000444793->mPTP Inhibits CsA Cyclosporin A (CsA) CsA->CypD Inhibits Cell_Death Cell Death Mito_Depolarization->Cell_Death Initiates

Caption: Signaling pathway of mPTP-mediated cell death and points of inhibition.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_screening Primary Screening cluster_validation Mechanism of Action Validation cluster_target Target Deconvolution HTS High-Throughput Screen (Mitochondrial Swelling Assay) CRC Calcium Retention Capacity Assay HTS->CRC Validate Hit MMP Mitochondrial Membrane Potential Assay HTS->MMP Validate Hit ER000444793_ID This compound Identified HTS->ER000444793_ID HTRF CypD Binding Assay (HTRF) CRC->HTRF Investigate Target Potent_Inhibition Potent mPTP Inhibition Confirmed CRC->Potent_Inhibition MMP->HTRF MMP->Potent_Inhibition CypD_Independence CypD-Independent Mechanism Established HTRF->CypD_Independence

Caption: Workflow for the identification and characterization of this compound.

Conclusion

This compound is a potent inhibitor of the mitochondrial permeability transition pore that acts through a novel, Cyclophilin D-independent mechanism. Its ability to directly inhibit mPTP opening without interacting with CypD distinguishes it from classical inhibitors like Cyclosporin A. The experimental evidence, derived from a suite of robust mitochondrial assays, confirms its on-target activity and provides a clear pharmacological profile. As a selective, non-immunosuppressive modulator of the mPTP, this compound represents a valuable research tool and a promising lead compound for the development of therapeutics targeting mPTP-mediated cell death in a variety of diseases.

References

An In-Depth Technical Guide to the Role of ER-000444793 in Mitochondrial Permeability Transition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell death and has been implicated in a variety of pathologies. Its modulation represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the novel mPTP inhibitor, ER-000444793. This small molecule was identified through a high-throughput screen and is notable for its potent, Cyclophilin D (CypD)-independent mechanism of action. This document details the quantitative data supporting its efficacy, provides in-depth experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1][2] The opening of the mPTP can lead to mitochondrial swelling, disruption of the mitochondrial membrane potential, and ultimately, cell death.[1][2] Unlike the well-known mPTP inhibitor Cyclosporin A (CsA), this compound functions through a mechanism that is independent of Cyclophilin D (CypD), a key regulator of the mPTP.[1][2] This unique characteristic makes this compound a valuable tool for studying the mPTP and a potential therapeutic agent in diseases where mPTP opening is implicated.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in various in vitro assays.

Table 1: Inhibitory Potency of this compound on mPTP Opening

AssaySpeciesIC50 (µM)
Ca2+-induced Mitochondrial SwellingRat Liver Mitochondria2.8[1][3]

Table 2: Comparison of this compound and Cyclosporin A (CsA) in Cyclophilin D (CypD) Binding Assays

CompoundAssayConcentration (µM)Effect
This compoundCsA/CypD Homogenous Time-Resolved Fluorescence (HTRF)Up to 50No displacement of labeled-CsA from rhCypD protein[1][3]
Cyclosporin A (CsA)CsA/CypD Homogenous Time-Resolved Fluorescence (HTRF)0.023IC50 for displacement of labeled-CsA from rhCypD protein[1][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the role of this compound in mitochondrial permeability transition.

Ca2+-Induced Mitochondrial Swelling Assay

This assay measures the increase in mitochondrial volume due to the opening of the mPTP, which is detected as a decrease in light absorbance.

  • Mitochondria Isolation:

    • Isolate mitochondria from rat liver using standard differential centrifugation methods.

    • Resuspend the final mitochondrial pellet in an appropriate buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4).

  • Assay Procedure:

    • Incubate isolated mitochondria (typically 0.5-1.0 mg/mL) in a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4) containing respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone).

    • Add this compound or control compounds at various concentrations and incubate for a specified time (e.g., 2 minutes at 30°C).

    • Induce mPTP opening by adding a bolus of CaCl2 (e.g., 100-200 µM).

    • Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

  • Data Analysis:

    • Calculate the rate of swelling or the percentage inhibition of swelling compared to a vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Mitochondrial Membrane Potential Assay (TMRM Fluorescence)

This assay utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure the mitochondrial membrane potential (ΔΨm). TMRM accumulates in energized mitochondria, and its fluorescence decreases upon depolarization, which occurs with mPTP opening.

  • Assay Procedure:

    • Incubate isolated mitochondria (typically 0.5 mg/mL) in a buffer containing respiratory substrates.

    • Add TMRM (e.g., 1 µM) and allow it to equilibrate, resulting in a stable fluorescence signal.

    • Add this compound or control compounds.

    • Induce mPTP opening with CaCl2.

    • Monitor the TMRM fluorescence (e.g., excitation at 548 nm and emission at 573 nm) over time using a fluorometer. A decrease in fluorescence indicates depolarization.

  • Data Analysis:

    • Quantify the change in fluorescence intensity as a measure of mitochondrial depolarization.

    • Compare the extent and rate of depolarization in the presence and absence of the inhibitor.

Calcium Retention Capacity (CRC) Assay

This assay measures the amount of Ca2+ that mitochondria can sequester before the mPTP opens.

  • Assay Procedure:

    • Incubate isolated mitochondria in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).

    • Add respiratory substrates to energize the mitochondria.

    • Add this compound or control compounds.

    • Sequentially add small, known amounts of CaCl2 (e.g., 10-20 nmol) to the mitochondrial suspension.

    • Monitor the extra-mitochondrial Ca2+ concentration using the fluorescent indicator. After each Ca2+ addition, mitochondria will take up the Ca2+ leading to a decrease in fluorescence.

    • The opening of the mPTP is indicated by a sudden and sustained increase in extra-mitochondrial Ca2+ fluorescence, as the mitochondria release their accumulated Ca2+.

  • Data Analysis:

    • Calculate the total amount of Ca2+ taken up by the mitochondria before pore opening. This is the Calcium Retention Capacity.

    • Compare the CRC in the presence and absence of the inhibitor.

Cyclophilin D (CypD) Binding Assay (HTRF)

This assay determines if a compound directly competes with Cyclosporin A (CsA) for binding to CypD.

  • Assay Principle:

    • A Homogenous Time-Resolved Fluorescence (HTRF) assay is used, which relies on the transfer of energy between a donor fluorophore (e.g., on an anti-tag antibody) and an acceptor fluorophore (e.g., on a labeled ligand like CsA) when they are in close proximity.

  • Assay Procedure:

    • Incubate recombinant human CypD (rhCypD) with a labeled CsA probe and an antibody against the tag on CypD.

    • Add this compound or unlabeled CsA (as a positive control) at various concentrations.

    • Measure the HTRF signal. If the test compound displaces the labeled CsA from CypD, the HTRF signal will decrease.

  • Data Analysis:

    • Calculate the percentage of displacement of the labeled CsA.

    • Determine the IC50 value for compounds that show displacement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflow for its characterization.

G cluster_0 Mitochondrial Permeability Transition Regulation Ca_overload Ca2+ Overload / Oxidative Stress mPTP mPTP Opening Ca_overload->mPTP Swelling Mitochondrial Swelling & Depolarization mPTP->Swelling Cell_Death Cell Death Swelling->Cell_Death CypD Cyclophilin D CypD->mPTP Promotes CsA Cyclosporin A CsA->CypD Inhibits ER_000444793 This compound ER_000444793->mPTP Inhibits (CypD-Independent)

Caption: Proposed mechanism of this compound action on the mPTP.

G cluster_1 Experimental Workflow for this compound Characterization HTS High-Throughput Screen (Ca2+-induced Mitochondrial Swelling) Hit_ID Identification of this compound HTS->Hit_ID Secondary_Assays Secondary Assays Hit_ID->Secondary_Assays Swelling_Assay Mitochondrial Swelling Assay (Confirmatory) Secondary_Assays->Swelling_Assay TMRM_Assay Mitochondrial Membrane Potential (TMRM) Secondary_Assays->TMRM_Assay CRC_Assay Calcium Retention Capacity (CRC) Secondary_Assays->CRC_Assay Mechanism_Assays Mechanism of Action Assays Swelling_Assay->Mechanism_Assays TMRM_Assay->Mechanism_Assays CRC_Assay->Mechanism_Assays CypD_Binding CypD Binding Assay (HTRF) Mechanism_Assays->CypD_Binding Conclusion Conclusion: This compound is a potent, CypD-independent mPTP inhibitor CypD_Binding->Conclusion

Caption: Workflow for the identification and characterization of this compound.

Conclusion

This compound represents a significant advancement in the field of mitochondrial permeability transition research. Its potent inhibitory activity, coupled with its novel Cyclophilin D-independent mechanism, provides a unique tool for dissecting the molecular components and regulation of the mPTP. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of targeting the mitochondrial permeability transition pore.

References

ER-000444793: A Cyclophilin D-Independent Modulator of Mitochondrial Permeability Transition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule ER-000444793 and its well-documented effects on mitochondrial function. The primary focus is its role as a potent, direct inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways. A key characteristic of this compound is its mechanism of action, which is independent of Cyclophilin D (CypD), a primary target for the canonical mPTP inhibitor, Cyclosporin A (CsA). This guide synthesizes the available quantitative data, details the experimental protocols used for its characterization, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction to this compound

This compound, with the chemical name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, was identified through a high-throughput screen of a 50,000-compound library.[1] Its primary and most significant biological activity is the inhibition of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[2]

Unlike many known mPTP inhibitors, this compound's inhibitory action is not dependent on Cyclophilin D (CypD), a mitochondrial matrix protein that sensitizes the pore to opening.[1][3] This unique mechanism of action makes this compound a valuable tool for studying the components and regulation of the mPTP, as well as a potential therapeutic agent in pathologies associated with aberrant mPTP opening, such as ischemia-reperfusion injury and neurodegenerative diseases.[4]

Quantitative Analysis of this compound's Effect on mPTP Opening

The inhibitory potency of this compound on the mPTP has been quantified in several key assays. The data consistently demonstrates a dose-dependent inhibition of calcium-induced mPTP opening.

AssayEndpointThis compound IC₅₀Reference Compound (CsA) IC₅₀Cell/Tissue Source
Mitochondrial SwellingInhibition of Ca²⁺-induced swelling2.8 µM[1][3]Not explicitly reported in this assay, but used as a positive control.Rat Liver Mitochondria
Ca²⁺-induced Membrane DepolarizationInhibition of TMRM fluorescence quenching~5 µMNot explicitly reported in this assay, but used as a positive control.Rat Liver Mitochondria
CypD PPIase ActivityInhibition of peptidyl-prolyl cis-trans isomerase activityNo effect up to 100 µM[1]106 nM[1]Recombinant Human CypD
CypD Binding (TR-FRET)Displacement of labeled CsA from CypDNo effect up to 50 µM[1]23 nM[1]Recombinant Human CypD

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the mitochondrial permeability transition pore, independent of Cyclophilin D. The precise molecular target on the mPTP complex remains to be elucidated.

G cluster_0 Mitochondrial Matrix cluster_1 Inner Mitochondrial Membrane cluster_2 Cytosol Ca_matrix ↑ [Ca²⁺]matrix mPTP mPTP Complex Ca_matrix->mPTP Induces Opening CypD Cyclophilin D CypD->mPTP Sensitizes to Opening mPTP_open mPTP Opening mPTP->mPTP_open Ca_cyto [Ca²⁺]cyto Ca_cyto->Ca_matrix Mitochondrial Calcium Uniporter Membrane_Depolarization ΔΨm Collapse mPTP_open->Membrane_Depolarization Mitochondrial_Swelling Mitochondrial Swelling mPTP_open->Mitochondrial_Swelling Apoptotic_Factors Release of Pro-Apoptotic Factors mPTP_open->Apoptotic_Factors ER000444793 This compound ER000444793->mPTP Inhibits CsA Cyclosporin A CsA->CypD Inhibits G cluster_0 High-Throughput Screening cluster_1 Hit Validation and Characterization cluster_2 Mechanism of Action Studies HTS 50,000 Compound Library Screen (Mitochondrial Swelling Assay) Hit_ID Hit Identification (>20% Inhibition) HTS->Hit_ID Dose_Response Dose-Response Analysis (Mitochondrial Swelling) Hit_ID->Dose_Response Membrane_Potential Ca²⁺-induced Membrane Depolarization Assay Dose_Response->Membrane_Potential CRC Ca²⁺ Retention Capacity Assay Membrane_Potential->CRC CypD_Activity CypD PPIase Activity Assay CRC->CypD_Activity CypD_Binding CypD Binding Assay (TR-FRET) CypD_Activity->CypD_Binding Result Identification of this compound as a CypD-Independent mPTP Inhibitor CypD_Binding->Result

References

Preliminary Studies on the Biological Activity of ER-000444793: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological characterization of ER-000444793, a novel small molecule inhibitor of the mitochondrial permeability transition pore (mPTP). The data presented herein summarizes its potency, mechanism of action, and the experimental protocols utilized for its evaluation.

Introduction

This compound has been identified as a potent inhibitor of the mitochondrial permeability transition pore (mPTP) opening[1][2]. The mPTP is a non-selective channel in the inner mitochondrial membrane, and its prolonged opening is a critical event in some forms of cell death[2]. This makes the mPTP a compelling therapeutic target for diseases characterized by excessive cell death. This compound offers a promising avenue for investigation due to its unique mechanism of action.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Potency of this compound against mPTP Opening

CompoundAssayIC50 (µM)
This compoundmPTP Opening2.8[1]

Table 2: Comparative Activity with Control Compounds in Cyclophilin D Binding Assay

CompoundAssayIC50 (nM)Effect on Labeled-CsA Displacement
This compoundCsA/CypD HTRF> 50,000No effect up to 50 µM[1]
Cyclosporin A (CsA)CsA/CypD HTRF23[1]Dose-dependent decrease in HTRF signal[1]
Sanglifehrin A (SfA)CsA/CypD HTRF5[1]Dose-dependent decrease in HTRF signal[1]

Mechanism of Action: A Cyclophilin D-Independent Inhibitor

A key characteristic of this compound is its mechanism of action, which is independent of Cyclophilin D (CypD), a well-established regulator of the mPTP[1][2]. This was determined through a homogenous time-resolved fluorescence (HTRF) assay designed to measure the displacement of a labeled Cyclosporin A (CsA) probe from recombinant human CypD (rhCypD). While known CypD binders, CsA and Sanglifehrin A, demonstrated dose-dependent displacement of the probe, this compound showed no such activity at concentrations up to 50 µM[1]. This indicates that this compound inhibits mPTP opening through a different mechanism than CsA and other CypD-dependent inhibitors.

cluster_mPTP Mitochondrial Permeability Transition Pore (mPTP) cluster_regulation Regulation cluster_inhibitors Inhibitors mPTP mPTP Complex Ca_stress Ca2+ Overload Oxidative Stress Ca_stress->mPTP Induces Opening CypD Cyclophilin D (CypD) CypD->mPTP Sensitizes CsA Cyclosporin A (CsA) CsA->CypD Inhibits ER000444793 This compound ER000444793->mPTP Directly Inhibits (CypD-Independent)

Figure 1: Simplified signaling pathway of mPTP regulation and inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to characterize the biological activity of this compound.

High-Throughput Screening (HTS) using Ca2+-Induced Mitochondrial Swelling

This assay was utilized for the initial identification of this compound from a large compound library.

  • Mitochondria Preparation: Rat liver mitochondria were isolated and cryopreserved with trehalose to maintain functionality.

  • Assay Principle: Opening of the mPTP leads to mitochondrial swelling, which can be measured as a decrease in absorbance at 540 nm.

  • Protocol:

    • Energize cryopreserved rat liver mitochondria (2 mg protein/mL) with succinate (10 mM) and rotenone (1 µM).

    • Add a bolus of CaCl2 (150 µM) to induce mPTP opening.

    • Measure the absorbance at 540 nm after a 20-minute incubation.

    • Compounds that inhibited the decrease in absorbance (i.e., inhibited swelling) were identified as hits.

  • Data Normalization: Results were expressed as percent inhibition, with DMSO serving as the 0% inhibition control and 5 µM CsA as the 100% inhibition control[2].

Ca2+-Induced Mitochondrial Membrane Depolarization Assay

This assay further confirmed the inhibitory effect of this compound on mPTP opening by measuring changes in mitochondrial membrane potential.

  • Reagent: Tetramethylrhodamine, methyl ester (TMRM), a fluorescent dye that accumulates in polarized mitochondria.

  • Protocol:

    • Incubate isolated mitochondria with TMRM (5 µM) in the presence of succinate (10 mM) and rotenone (1 µM).

    • Pre-incubate the mitochondria with a 2-fold dilution series of this compound or CsA for 10 minutes.

    • Add a CaCl2 bolus (150 µM) to induce depolarization.

    • Measure TMRM fluorescence after a 20-minute incubation.

  • Data Analysis: A decrease in TMRM fluorescence indicates mitochondrial membrane depolarization. Results were expressed as percent depolarization, normalized to DMSO (0% inhibition) and 5 µM CsA (100% inhibition)[2].

Calcium Retention Capacity (CRC) Assay

The CRC assay directly measures the ability of mitochondria to sequester Ca2+ before the mPTP opens.

  • Reagent: Fluo-4FF (0.35 µM), a fluorescent Ca2+ indicator.

  • Protocol:

    • Incubate rat liver mitochondria (1 mg protein/mL) with Fluo-4FF in the presence of succinate (10 mM) and rotenone (1 µM).

    • Sequentially add pulses of CaCl2 (10 µM) and measure the extra-mitochondrial fluorescence.

    • mPTP opening is indicated by a failure to sequester Ca2+ and a release of previously accumulated Ca2+.

  • Data Analysis: The area under the curve of the fluorescence trace between 240 and 840 seconds was calculated. Results were expressed as percent inhibition, normalized to DMSO (0% inhibition) and 5 µM CsA (100% inhibition)[2].

Cyclophilin D (CypD) Binding Assay (HTRF)

This assay was performed to determine if this compound directly interacts with CypD.

  • Principle: A competitive binding assay using homogenous time-resolved fluorescence (HTRF). A labeled CsA probe binds to recombinant human CypD (rhCypD), and displacement of this probe by a test compound results in a decrease in the HTRF signal.

  • Protocol:

    • Incubate rhCypD with a labeled-CsA probe.

    • Add increasing concentrations of this compound, CsA (positive control), or SfA (positive control).

    • Measure the HTRF signal.

  • Results Interpretation: A dose-dependent decrease in the HTRF signal indicates that the test compound displaces the labeled-CsA from CypD[1].

cluster_screening High-Throughput Screen cluster_validation Hit Validation and Characterization HTS Ca2+-Induced Mitochondrial Swelling Assay (50,000 Compounds) Hit Identification of this compound HTS->Hit Depolarization Ca2+-Induced Membrane Depolarization (TMRM Assay) Hit->Depolarization CRC Calcium Retention Capacity (Fluo-4FF Assay) Hit->CRC CypD_Assay CypD Binding Assay (HTRF) Hit->CypD_Assay Potency Potent mPTP Inhibitor Depolarization->Potency CRC->Potency MoA CypD-Independent Mechanism CypD_Assay->MoA

Figure 2: Experimental workflow for the identification and characterization of this compound.

Conclusion

The preliminary studies on this compound reveal it to be a potent, non-toxic inhibitor of the mitochondrial permeability transition pore. Its novel, Cyclophilin D-independent mechanism of action distinguishes it from many existing mPTP inhibitors and suggests a potentially different therapeutic profile. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the biological activities and therapeutic potential of this promising compound. Further research is warranted to fully elucidate its binding site and in vivo efficacy.

References

Methodological & Application

Application Notes: ER-000444793 as a Cyclophilin D-Independent Inhibitor in Mitochondrial Swelling Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial permeability transition (MPT) is a critical event in cell death pathways, characterized by the opening of the mitochondrial permeability transition pore (mPTP). This leads to mitochondrial swelling, disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors.[1][2] ER-000444793 has been identified as a potent, small-molecule inhibitor of the mPTP opening.[3][4][5] Notably, its mechanism of action is independent of Cyclophilin D (CypD), a well-known regulator of the mPTP, offering a valuable tool for studying MPT in a CypD-independent manner.[3][4][5][6] This document provides a detailed protocol for utilizing this compound in a mitochondrial swelling assay using isolated mitochondria.

Mechanism of Action

This compound directly inhibits the opening of the mitochondrial permeability transition pore. Unlike other common mPTP inhibitors like Cyclosporin A (CsA), this compound does not exert its effect by binding to and inhibiting Cyclophilin D (CypD).[3][4][5] This makes it a specific tool to investigate mPTP regulation and to identify compounds that act on the pore complex through novel mechanisms. The inhibition of mPTP opening by this compound prevents the influx of solutes and water into the mitochondrial matrix, thereby averting mitochondrial swelling.

Data Presentation

Table 1: Potency of this compound

CompoundIC₅₀ (µM)Mechanism of ActionReference
This compound2.8Cyclophilin D-Independent mPTP Inhibition[3]

Experimental Protocols

Protocol: Calcium-Induced Mitochondrial Swelling Assay using Spectrophotometry

This protocol details the steps to measure Ca²⁺-induced mitochondrial swelling in isolated mitochondria by monitoring the decrease in light absorbance at 540 nm. A decrease in absorbance indicates an increase in mitochondrial volume.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • This compound

  • Calcium Chloride (CaCl₂) solution (e.g., 1 M)

  • Mitochondrial Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4)

  • Respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone)

  • 96-well microplate, clear

  • Microplate reader capable of measuring absorbance at 540 nm and maintaining a constant temperature (e.g., 30°C)

Procedure:

  • Preparation of Reagents:

    • Prepare the Mitochondrial Swelling Buffer and keep it on ice.

    • Prepare a stock solution of this compound in DMSO. Further dilute in Mitochondrial Swelling Buffer to achieve the desired final concentrations. Note: The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

    • Prepare a working solution of CaCl₂ in distilled water.

  • Mitochondrial Preparation:

    • Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation protocols.

    • Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the mitochondrial suspension in ice-cold Mitochondrial Swelling Buffer to a final concentration of 0.5 mg/mL.

  • Assay Setup:

    • To each well of a 96-well plate, add 180 µL of the mitochondrial suspension.

    • Add 10 µL of the this compound working solution or vehicle (DMSO in swelling buffer) to the respective wells.

    • Add 10 µL of the respiratory substrates to each well.

    • Incubate the plate at 30°C for 5 minutes.

  • Induction and Measurement of Swelling:

    • Place the microplate in the pre-warmed (30°C) microplate reader.

    • Set the reader to measure absorbance at 540 nm every minute for a total of 30 minutes.

    • After the initial baseline reading, pause the measurement and add 10 µL of CaCl₂ solution (e.g., to a final concentration of 200 µM) to induce swelling.

    • Immediately resume the kinetic measurement.

  • Data Analysis:

    • The rate of decrease in absorbance at 540 nm is proportional to the rate of mitochondrial swelling.

    • Normalize the absorbance readings to the initial absorbance value for each well.

    • Plot the normalized absorbance versus time for each condition.

    • The inhibitory effect of this compound can be quantified by comparing the rate of swelling in the presence of the compound to the vehicle control.

Mandatory Visualization

ER_000444793_Signaling_Pathway cluster_mitochondrion Mitochondrion mPTP mPTP Swelling Mitochondrial Swelling mPTP->Swelling Leads to CypD Cyclophilin D CypD->mPTP Sensitizes Ca_in Ca²⁺ Ca_in->mPTP Induces opening ER This compound ER->mPTP Inhibits

Caption: Signaling pathway of this compound in inhibiting mitochondrial swelling.

Mitochondrial_Swelling_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis P1 Isolate Mitochondria A1 Add Mitochondria to Plate P1->A1 P2 Prepare Reagents (Buffer, this compound, CaCl₂) A2 Add this compound/Vehicle P2->A2 A1->A2 A3 Add Respiratory Substrates A2->A3 A4 Incubate (30°C, 5 min) A3->A4 A5 Induce Swelling (CaCl₂) A4->A5 D1 Measure Absorbance (540 nm) Kinetically A5->D1 D2 Analyze Data (Rate of Swelling) D1->D2

Caption: Experimental workflow for the mitochondrial swelling assay.

References

Application Notes and Protocols for Calcium Retention Capacity Assay with ER-000444793

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-000444793 is a potent and specific small molecule inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways.[1][2][3] Unlike classical mPTP inhibitors such as Cyclosporin A (CsA), this compound acts through a mechanism independent of cyclophilin D (CypD), making it a valuable tool for investigating the nuanced regulation of the mPTP and for developing novel therapeutics targeting mitochondrial dysfunction.[1][2][4] This document provides a detailed protocol for utilizing this compound in a calcium retention capacity (CRC) assay to assess its inhibitory effect on mPTP opening.

The CRC assay is a robust method to quantify the susceptibility of isolated mitochondria to calcium-induced mPTP opening.[5][6][7] By measuring the amount of calcium that mitochondria can sequester before the pore opens, researchers can effectively screen and characterize potential mPTP modulators.

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed signaling pathway for calcium-induced mPTP opening and the inhibitory action of this compound. Under conditions of cellular stress, excessive calcium accumulation in the mitochondrial matrix triggers the opening of the mPTP, leading to mitochondrial swelling, rupture, and subsequent cell death. This compound directly inhibits the mPTP, preventing its opening and preserving mitochondrial integrity.

References

Application Notes and Protocols for ER-000444793 in Cell Culture Models of Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-000444793 is a potent and specific inhibitor of the mitochondrial permeability transition pore (mPTP), a critical mediator of cell death and mitochondrial dysfunction. A key feature of this compound is its mechanism of action, which is independent of Cyclophilin D (CypD), a primary regulator of the mPTP.[1][2] This makes this compound a valuable tool for studying the roles of the mPTP in various pathological conditions, particularly those involving mitochondrial dysfunction, without the confounding effects of CypD modulation. These application notes provide detailed protocols for utilizing this compound in cell culture models to investigate and mitigate mitochondrial dysfunction.

Mechanism of Action

This compound directly inhibits the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. Unlike many other mPTP inhibitors, such as Cyclosporin A (CsA), this compound does not exert its effect by binding to or inhibiting CypD.[1][2] This was demonstrated in studies where this compound did not displace labeled CsA from recombinant human CypD protein, nor did it inhibit the enzymatic activity of CypD.[2] The precise molecular target of this compound within the mPTP complex is still under investigation, but its CypD-independent action allows for the specific interrogation of the core mPTP machinery.

Mechanism of mPTP Inhibition by this compound Ca_overload Ca²⁺ Overload mPTP mPTP Complex Ca_overload->mPTP Induces ROS Oxidative Stress (ROS) ROS->mPTP Induces Pore_opening mPTP Opening mPTP->Pore_opening CypD Cyclophilin D (CypD) CypD->mPTP Sensitizes ER_drug This compound ER_drug->mPTP Inhibits (CypD-independent) CsA Cyclosporin A (CsA) CsA->CypD Inhibits Mito_dysfunction Mitochondrial Dysfunction (ΔΨm collapse, swelling, cell death) Pore_opening->Mito_dysfunction

Caption: this compound's CypD-independent mPTP inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various in vitro assays of mitochondrial function.

Table 1: Potency of this compound in mPTP Inhibition Assays

AssaySystemIC50 (µM)Reference
Mitochondrial SwellingIsolated Rat Liver Mitochondria2.8[1]
Calcium Retention CapacityIsolated Rat Liver Mitochondria1.2[2]
Mitochondrial DepolarizationIsolated Rat Liver Mitochondria~2.5[2]

Table 2: Comparison of this compound with Cyclosporin A (CsA)

FeatureThis compoundCyclosporin A (CsA)Reference
Mechanism CypD-IndependentCypD-Dependent[1][2]
mPTP Inhibition PotentPotent[1][2]
CypD Binding NoYes[2]
CypD Enzymatic Activity No effectInhibits[2]
Immunosuppressive Not reportedYes

Experimental Protocols

Here are detailed protocols for key experiments to assess the effect of this compound on mitochondrial dysfunction in cell culture models.

Protocol 1: Assessment of Mitochondrial Swelling in Isolated Mitochondria

This assay measures the Ca²⁺-induced swelling of mitochondria, which is a hallmark of mPTP opening. Swelling is monitored by the decrease in absorbance at 540 nm.

Materials:

  • Isolated mitochondria (from cell culture or tissue)

  • Mitochondrial isolation buffer

  • Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4)

  • Respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone)

  • CaCl₂ solution (e.g., 1 M stock)

  • This compound stock solution (in DMSO)

  • 96-well plate

  • Plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Isolate mitochondria from your cell culture model using a standard differential centrifugation protocol.

  • Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).

  • In a 96-well plate, add swelling buffer to each well.

  • Add the desired concentrations of this compound or vehicle (DMSO) to the wells and mix.

  • Add isolated mitochondria to each well to a final concentration of 0.5-1.0 mg/mL.

  • Add respiratory substrates to energize the mitochondria.

  • Incubate the plate at 30°C for 5-10 minutes.

  • Induce mPTP opening by adding a bolus of CaCl₂ (e.g., 100-200 µM final concentration).

  • Immediately begin monitoring the absorbance at 540 nm every minute for 20-30 minutes. A decrease in absorbance indicates mitochondrial swelling.

  • Analyze the rate of swelling or the change in absorbance at a fixed time point to determine the inhibitory effect of this compound.

Workflow for Mitochondrial Swelling Assay start Start isolate_mito Isolate Mitochondria start->isolate_mito prep_plate Prepare 96-well Plate (Buffer, this compound/Vehicle) isolate_mito->prep_plate add_mito Add Mitochondria & Substrates prep_plate->add_mito incubate Incubate (30°C, 5-10 min) add_mito->incubate add_ca Induce Swelling (add CaCl₂) incubate->add_ca measure_abs Measure Absorbance at 540 nm add_ca->measure_abs analyze Analyze Data measure_abs->analyze end End analyze->end

Caption: A streamlined workflow for the mitochondrial swelling assay.

Protocol 2: Calcium Retention Capacity (CRC) Assay

This assay measures the ability of mitochondria to sequester Ca²⁺ before the mPTP opens. The opening of the pore is detected by a sudden release of Ca²⁺ back into the medium, which is monitored using a Ca²⁺-sensitive fluorescent dye.

Materials:

  • Isolated mitochondria

  • CRC buffer (e.g., 250 mM sucrose, 10 mM MOPS, 10 mM Tris-HCl, 5 mM succinate, 1 µM rotenone, 1 mM Pi-Tris, pH 7.4)

  • Calcium Green-5N or a similar low-affinity Ca²⁺ indicator

  • CaCl₂ solution (e.g., 1 mM stock)

  • This compound stock solution (in DMSO)

  • Fluorometric plate reader or cuvette-based fluorometer with injectors

Procedure:

  • Prepare isolated mitochondria as described in Protocol 1.

  • In a fluorometer cuvette or a black 96-well plate, add CRC buffer.

  • Add the Ca²⁺ indicator to the buffer (e.g., 1 µM Calcium Green-5N).

  • Add the desired concentrations of this compound or vehicle (DMSO).

  • Add mitochondria to a final concentration of 0.5 mg/mL and allow the fluorescence signal to stabilize.

  • Begin recording the fluorescence signal (e.g., excitation/emission ~506/531 nm for Calcium Green-5N).

  • Inject pulses of a known concentration of CaCl₂ (e.g., 10 µM) every 60-90 seconds.

  • Continue adding Ca²⁺ pulses until a large, sustained increase in fluorescence is observed, indicating mPTP opening and release of accumulated Ca²⁺.

  • Calculate the total amount of Ca²⁺ taken up by the mitochondria before pore opening. This is the calcium retention capacity.

  • Compare the CRC in the presence and absence of this compound.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) in Intact Cells

This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to measure the mitochondrial membrane potential in live cells. A loss of ΔΨm is a key indicator of mPTP opening and mitochondrial dysfunction.

Materials:

  • Cultured cells grown on glass-bottom dishes or plates suitable for microscopy

  • Cell culture medium

  • TMRM stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • An agent to induce mitochondrial dysfunction (e.g., a calcium ionophore like ionomycin, or an oxidative stressor like H₂O₂)

  • FCCP (a mitochondrial uncoupler, as a control for depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Plate cells and grow to the desired confluency.

  • Pre-treat the cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

  • Load the cells with TMRM (e.g., 20-100 nM in cell culture medium) for 20-30 minutes at 37°C.

  • Wash the cells with fresh, pre-warmed medium to remove excess dye.

  • Acquire baseline fluorescence images or readings.

  • Add the stimulus to induce mitochondrial dysfunction.

  • Monitor the TMRM fluorescence over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • As a control, at the end of the experiment, add FCCP (e.g., 1-5 µM) to induce complete mitochondrial depolarization.

  • Quantify the change in TMRM fluorescence to assess the protective effect of this compound against stimulus-induced mitochondrial depolarization.

Logical Flow of a Cell-Based Mitochondrial Dysfunction Experiment start Start: Cell Culture Model pre_treat Pre-treatment with This compound or Vehicle start->pre_treat induce_stress Induce Mitochondrial Stress (e.g., Ca²⁺ overload, ROS) pre_treat->induce_stress measure_endpoints Measure Key Endpoints induce_stress->measure_endpoints delta_psi_m ΔΨm (e.g., TMRM) measure_endpoints->delta_psi_m ros_production ROS Production (e.g., MitoSOX) measure_endpoints->ros_production atp_levels ATP Levels (e.g., Luminescence) measure_endpoints->atp_levels cell_viability Cell Viability (e.g., MTT, LDH) measure_endpoints->cell_viability analyze Analyze Protective Effects of this compound delta_psi_m->analyze ros_production->analyze atp_levels->analyze cell_viability->analyze end Conclusion analyze->end

Caption: A logical workflow for assessing this compound's effects in cells.

Conclusion

This compound is a powerful and specific tool for investigating the role of the mitochondrial permeability transition pore in cell culture models of mitochondrial dysfunction. Its unique Cyclophilin D-independent mechanism of action provides a means to dissect the core functions of the mPTP. The protocols outlined above provide a starting point for researchers to incorporate this compound into their studies of mitochondrial pathobiology and to explore its potential as a therapeutic agent.

References

Application Notes and Protocols for ER-000444793: A Cyclophilin D-Independent Inhibitor of the Mitochondrial Permeability Transition Pore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed in vitro experimental guidelines for the characterization and utilization of ER-000444793, a potent inhibitor of the mitochondrial permeability transition pore (mPTP). The protocols outlined below are designed to enable researchers to investigate the effects of this compound on mitochondrial function and cell viability.

This compound is a small molecule that inhibits mPTP opening with a mechanism of action independent of Cyclophilin D (CypD), a key regulator of the pore.[1][2][3] This makes it a valuable tool for studying the components and regulation of the mPTP complex beyond the well-established CypD-dependent pathways.

Data Presentation

The following tables summarize the key quantitative data for this compound in various in vitro assays.

Table 1: In Vitro Efficacy of this compound

AssayEndpointIC50Organism/Tissue
Ca2+-induced mPTP openingInhibition of mitochondrial swelling2.8 µMRat Liver Mitochondria
Ca2+ retention capacityImprovement of mitochondrial Ca2+ tolerance1.2 µMRat Liver Mitochondria[2]

Table 2: Cyclophilin D (CypD) Binding Affinity

AssayCompoundIC50Result
CsA/CypD HTRF AssayThis compound> 50 µMNo displacement of labeled CsA from rhCypD protein[1]
Cyclosporin A (CsA)23 nMDisplacement of labeled CsA[1]
Sanglifehrin A (SfA)5 nMDisplacement of labeled CsA[1]

Signaling Pathway

The mitochondrial permeability transition pore is a key regulator of cell death. Its opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors. While the exact molecular composition of the mPTP is still debated, Cyclophilin D (CypD) is a well-known regulator. This compound provides a tool to investigate mPTP regulation that is independent of CypD.

mPTP_signaling cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_inner_membrane Inner Mitochondrial Membrane cluster_cytosol Cytosol CypD Cyclophilin D mPTP mPTP Complex CypD->mPTP Sensitizes to Ca2+ Cell_Death Cell Death mPTP->Cell_Death Leads to Calcium_matrix High Matrix Ca2+ Calcium_matrix->mPTP Induces opening ROS ROS ROS->mPTP Induces opening ER_000444793 This compound ER_000444793->mPTP Inhibits (CypD-independent) CsA Cyclosporin A CsA->CypD Inhibits mitochondrial_swelling_workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Induction & Measurement isolate_mito Isolate rat liver mitochondria energize_mito Energize mitochondria (succinate + rotenone) isolate_mito->energize_mito incubate_compound Incubate with This compound or control energize_mito->incubate_compound add_ca Add CaCl2 bolus incubate_compound->add_ca measure_abs Measure absorbance at 540 nm add_ca->measure_abs crc_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Induction & Measurement isolate_mito Isolate mitochondria add_fluo4ff Add Fluo-4FF and energize mitochondria isolate_mito->add_fluo4ff incubate_compound Incubate with This compound or control add_fluo4ff->incubate_compound add_ca_pulses Add sequential pulses of CaCl2 incubate_compound->add_ca_pulses measure_fluorescence Measure extra-mitochondrial fluorescence add_ca_pulses->measure_fluorescence

References

Determining the Optimal Concentration of ER-000444793 for Isolated Mitochondria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-000444793 is a potent, small-molecule inhibitor of the mitochondrial permeability transition pore (mPTP) opening.[1][2][3] Understanding its precise effective concentration is critical for its use in studies on mitochondrial function and pathology. Unlike many other mPTP inhibitors, this compound acts through a mechanism independent of cyclophilin D (CypD), a key regulator of the pore.[1][2][4] This unique characteristic makes it a valuable tool for investigating the nuances of mPTP regulation and its role in various disease states.

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for use with isolated mitochondria. The following protocols detail the isolation of functional mitochondria, the preparation of this compound, and a suite of assays to assess its dose-dependent effects on mitochondrial function.

Mechanism of Action of this compound

This compound directly inhibits the opening of the mitochondrial permeability transition pore. The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately contributing to cell death.[5][6] The inhibitory action of this compound on the mPTP has been demonstrated to be potent, with a reported IC50 of 2.8 μM in assays measuring Ca2+-induced mPTP opening.[1][3] A key feature of this compound is its cyclophilin D-independent mechanism, distinguishing it from classic mPTP inhibitors like cyclosporin A (CsA).[2][4]

cluster_0 Mitochondrial Permeability Transition Pore (mPTP) Regulation Ca2+_overload Calcium Overload mPTP mPTP Opening Ca2+_overload->mPTP Induces ROS Oxidative Stress ROS->mPTP Induces ER_drug This compound ER_drug->mPTP Inhibits CypD Cyclophilin D CypD->mPTP Promotes CsA Cyclosporin A CsA->CypD Inhibits

Caption: Signaling pathway of mPTP regulation.

Data Presentation: Dose-Response of this compound on Mitochondrial Function

The following tables summarize the expected quantitative data from the described experimental protocols. These tables should be populated with experimental findings to determine the optimal concentration of this compound.

Table 1: Effect of this compound on Calcium Retention Capacity (CRC)

This compound Concentration (µM)Time to mPTP Opening (seconds)Fold Change vs. Vehicle
0 (Vehicle)1.0
0.1
0.5
1.0
2.5
5.0
10
25
50

Table 2: Inhibition of Mitochondrial Swelling by this compound

This compound Concentration (µM)Rate of Swelling (ΔAbsorbance/min)% Inhibition
0 (Vehicle)0
0.1
0.5
1.0
2.5
5.0
10
25
50

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

This compound Concentration (µM)TMRM Fluorescence (Arbitrary Units)% Depolarization
0 (Vehicle)0
0.1
0.5
1.0
2.5
5.0
10
25
50

Experimental Protocols

The following protocols provide a detailed methodology for isolating mitochondria and subsequently determining the optimal concentration of this compound.

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol is adapted from established methods for isolating functional mitochondria from cultured cells.[7][8][9]

Materials:

  • Cultured cells (e.g., HeLa, HEK293, or cell line of interest)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Protease inhibitor cocktail

  • Dounce homogenizer with a tight-fitting pestle

  • Centrifuge and centrifuge tubes

  • BCA Protein Assay Kit

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold MIB containing protease inhibitors.

  • Allow cells to swell on ice for 15-20 minutes.

  • Homogenize the cell suspension with 15-20 strokes of a pre-chilled Dounce homogenizer.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet with MIB.

  • Resuspend the mitochondrial pellet in a minimal volume of MIB.

  • Determine the protein concentration of the isolated mitochondria using a BCA protein assay.

  • Adjust the final concentration of the mitochondrial suspension to 10-20 mg/mL.

start Start: Harvest Cultured Cells wash_pbs Wash with ice-cold PBS start->wash_pbs resuspend_mib Resuspend in MIB + Protease Inhibitors wash_pbs->resuspend_mib swell Swell on ice resuspend_mib->swell homogenize Dounce Homogenization swell->homogenize centrifuge1 Centrifuge at 600 x g (10 min, 4°C) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 centrifuge2 Centrifuge at 10,000 x g (15 min, 4°C) supernatant1->centrifuge2 supernatant2 Discard Supernatant (Cytosol) centrifuge2->supernatant2 pellet2 Collect Mitochondrial Pellet centrifuge2->pellet2 wash_mib Wash Pellet with MIB pellet2->wash_mib resuspend_final Resuspend in MIB wash_mib->resuspend_final protein_assay Determine Protein Concentration resuspend_final->protein_assay end End: Functional Mitochondria protein_assay->end

Caption: Workflow for isolating mitochondria.

Protocol 2: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in high-quality DMSO.[3]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

  • On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

Protocol 3: Calcium Retention Capacity (CRC) Assay

This assay measures the ability of mitochondria to take up and retain calcium before the induction of mPTP opening.

Materials:

  • Isolated mitochondria (0.5 mg/mL)

  • CRC Buffer: 125 mM KCl, 10 mM Tris-MOPS, 2 mM K2HPO4, 1 mM MgCl2, 5 mM Glutamate, 2.5 mM Malate, 10 µM EGTA, pH 7.2

  • Calcium Green-5N or a similar fluorescent calcium indicator

  • CaCl2 stock solution (e.g., 1 mM)

  • This compound serial dilutions

  • Fluorometric plate reader or spectrofluorometer

Procedure:

  • Add isolated mitochondria and Calcium Green-5N to the CRC buffer in a 96-well plate or a cuvette.

  • Incubate with varying concentrations of this compound or vehicle (DMSO) for 5-10 minutes at 30°C.

  • Initiate sequential additions of a known concentration of CaCl2 (e.g., 10-20 µM) every 60-90 seconds.

  • Monitor the fluorescence of Calcium Green-5N. A sharp and sustained increase in fluorescence indicates mPTP opening and the release of accumulated calcium.

  • Calculate the total amount of calcium taken up by the mitochondria before pore opening for each concentration of this compound.

Protocol 4: Mitochondrial Swelling Assay

This assay directly visualizes the consequence of mPTP opening by measuring the decrease in light scattering as mitochondria swell.

Materials:

  • Isolated mitochondria (0.5 mg/mL)

  • Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4

  • CaCl2 (e.g., 200 µM) to induce swelling

  • This compound serial dilutions

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Add isolated mitochondria to the swelling buffer in a cuvette.

  • Incubate with varying concentrations of this compound or vehicle (DMSO) for 5 minutes at 30°C.

  • Place the cuvette in the spectrophotometer and record a baseline absorbance at 540 nm.

  • Add CaCl2 to induce mPTP opening and mitochondrial swelling.

  • Monitor the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes).

  • The rate of absorbance decrease is proportional to the rate of mitochondrial swelling.

Protocol 5: Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses a fluorescent dye, such as TMRM (Tetramethylrhodamine, methyl ester), to assess the mitochondrial membrane potential. Depolarization of the membrane is indicative of mPTP opening.

Materials:

  • Isolated mitochondria (0.25 mg/mL)

  • Assay Buffer: Similar to CRC buffer but without EGTA

  • TMRM (200 nM)

  • This compound serial dilutions

  • CaCl2 to induce depolarization

  • FCCP (a protonophore, as a positive control for depolarization)

  • Fluorescence plate reader or spectrofluorometer

Procedure:

  • Add isolated mitochondria to the assay buffer in a 96-well plate.

  • Load the mitochondria with TMRM and incubate for 10-15 minutes at 37°C.

  • Add varying concentrations of this compound or vehicle (DMSO) and incubate for a further 5 minutes.

  • Measure the baseline TMRM fluorescence.

  • Add a bolus of CaCl2 to induce mPTP-mediated depolarization.

  • Monitor the decrease in TMRM fluorescence over time. A decrease in fluorescence signifies mitochondrial membrane depolarization.

  • Use FCCP as a positive control to achieve maximal depolarization.

Conclusion

By systematically applying these protocols and carefully analyzing the resulting data, researchers can accurately determine the optimal concentration of this compound for their specific experimental needs. This will enable more precise and reliable investigations into the role of the mitochondrial permeability transition pore in health and disease, leveraging the unique cyclophilin D-independent mechanism of this promising inhibitor.

References

Application Notes and Protocols: ER-000444793 in the Study of Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a central pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[1] A key event in mitochondrial-mediated cell death is the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane.[2][3] Persistent opening of the mPTP disrupts the mitochondrial membrane potential, leading to ATP depletion, release of pro-apoptotic factors, and ultimately, neuronal cell death.[3]

ER-000444793 is a potent, small-molecule inhibitor of the mPTP.[4][5] It was identified through a high-throughput screen of a large compound library using cryopreserved mitochondria.[6][7] A crucial characteristic of this compound is its mechanism of action, which is independent of Cyclophilin D (CypD), a well-established regulator of the mPTP.[4][6][7] This unique property makes this compound a valuable tool for studying the role of the mPTP in neurodegenerative disease models, independent of CypD modulation.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying neurodegenerative disease models.

Mechanism of Action

This compound directly inhibits the opening of the mitochondrial permeability transition pore. This has been demonstrated through several key in vitro assays that measure different aspects of mPTP function. The inhibitory effect of this compound is dose-dependent. Unlike the classical mPTP inhibitor Cyclosporin A (CsA), this compound does not exert its effect by binding to or inhibiting the enzymatic activity of Cyclophilin D (CypD).[6][7] This suggests that this compound targets a different component of the mPTP complex or a distinct regulatory site.

cluster_0 Mitochondrial Matrix cluster_2 Cytosol Ca2_overload Calcium Overload mPTP mPTP Complex Ca2_overload->mPTP Induces opening ROS Oxidative Stress ROS->mPTP Induces opening CypD Cyclophilin D (CypD) CypD->mPTP Promotes opening Cell_Death Neuronal Cell Death mPTP->Cell_Death Leads to ER_000444793 This compound ER_000444793->mPTP Inhibits (CypD-independent) CsA Cyclosporin A (CsA) CsA->CypD Inhibits

Fig. 1: Signaling pathway of mPTP opening and points of inhibition.

Quantitative Data

The potency of this compound as an mPTP inhibitor has been quantified in various assays. The following table summarizes the key inhibitory concentrations.

Assay Parameter Value (μM) Reference
Ca2+-induced mPTP openingIC502.8[4][5]
Ca2+-induced mitochondrial swellingIC50~5[6]
Ca2+ retention capacityEC50~3[6]
CsA/CypD HTRF assayIC50>50[4]

Experimental Protocols

Detailed methodologies for key experiments to characterize the effect of this compound on mPTP opening are provided below.

Protocol 1: Isolation of Mitochondria from Rodent Brain Tissue

This protocol describes the isolation of functional mitochondria from rodent brain tissue, a critical first step for in vitro mPTP assays.

Materials:

  • Rodent brain tissue (e.g., cortex, hippocampus)

  • Mitochondrial Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the animal according to approved institutional guidelines and rapidly dissect the brain region of interest on ice.

  • Weigh the tissue and mince it into small pieces in ice-cold MIB.

  • Homogenize the tissue in 10 volumes of MIB with 0.1% BSA using a loose-fitting Dounce homogenizer (10-15 strokes).

  • Centrifuge the homogenate at 1,300 x g for 5 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in MIB without EGTA.

  • Repeat the centrifugation at 13,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB without EGTA.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

A Dissect and Mince Brain Tissue in MIB BB BB A->BB B Homogenize with Dounce Homogenizer C Centrifuge at 1,300 x g for 5 min D Collect Supernatant C->D Supernatant I C->I Pellet (discard) E Centrifuge at 13,000 x g for 10 min D->E F Resuspend Mitochondrial Pellet in MIB (no EGTA) E->F Pellet J E->J Supernatant (discard) G Repeat Centrifugation (13,000 x g, 10 min) F->G H Resuspend Final Pellet and Determine Protein Concentration G->H Pellet BB->C

Fig. 2: Workflow for mitochondrial isolation from brain tissue.
Protocol 2: Calcium Retention Capacity (CRC) Assay

This assay measures the ability of isolated mitochondria to take up and retain calcium before the mPTP opens. This compound is expected to increase the calcium retention capacity.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • CRC Buffer: 125 mM KCl, 10 mM Tris-MOPS, 2 mM K2HPO4, 5 mM Glutamate, 2.5 mM Malate, 10 µM EGTA, pH 7.4

  • Calcium Green-5N or other suitable calcium-sensitive dye

  • CaCl2 stock solution (e.g., 1 mM)

  • This compound stock solution (in DMSO)

  • Cyclosporin A (CsA) as a positive control

  • Fluorometer with a plate reader or cuvette system

Procedure:

  • Dilute the isolated mitochondria to a final concentration of 0.5 mg/mL in CRC buffer.

  • Add the calcium-sensitive dye to the mitochondrial suspension (concentration as per manufacturer's instructions).

  • Add this compound or vehicle (DMSO) to the desired final concentration and incubate for 5 minutes at room temperature.

  • Place the sample in the fluorometer and begin recording fluorescence.

  • After a baseline is established, add a known amount of CaCl2 (e.g., 10-20 µM) at regular intervals (e.g., every 60 seconds).

  • Continue adding calcium pulses until a large, sustained increase in fluorescence is observed, indicating mPTP opening and release of sequestered calcium.

  • Calculate the total amount of calcium taken up by the mitochondria before pore opening.

A Prepare Mitochondrial Suspension in CRC Buffer with Calcium Dye BB BB A->BB B Add this compound or Vehicle (DMSO) C Incubate for 5 minutes D Record Baseline Fluorescence C->D E Add Sequential Pulses of CaCl2 D->E F Monitor Fluorescence for Sustained Increase (mPTP opening) E->F G Calculate Total Calcium Uptake F->G BB->C

Fig. 3: Experimental workflow for the Calcium Retention Capacity assay.
Protocol 3: Mitochondrial Swelling Assay

This spectrophotometric assay directly measures the increase in mitochondrial volume (swelling) that occurs upon mPTP opening. This compound is expected to inhibit calcium-induced mitochondrial swelling.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4

  • Respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone)

  • CaCl2 stock solution (e.g., 10 mM)

  • This compound stock solution (in DMSO)

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Resuspend isolated mitochondria in Swelling Buffer to a final concentration of 0.5 mg/mL.

  • Add the respiratory substrates to energize the mitochondria.

  • Add this compound or vehicle (DMSO) to the desired final concentration and incubate for 5 minutes.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.

  • Induce mPTP opening by adding a high concentration of CaCl2 (e.g., 150 µM).

  • Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

  • The rate and extent of the absorbance decrease are inversely proportional to the inhibitory effect of the compound.

Application in Neurodegenerative Disease Models

This compound can be utilized in various cellular and animal models of neurodegenerative diseases to investigate the therapeutic potential of mPTP inhibition.

  • Cellular Models: Primary neurons or neuronal cell lines expressing disease-related mutant proteins (e.g., amyloid-beta, alpha-synuclein, mutant huntingtin) can be treated with this compound. The protective effects against disease-specific stressors (e.g., oxidative stress, excitotoxicity) can be assessed by measuring cell viability, apoptosis markers (caspase activation, cytochrome c release), and mitochondrial function.

  • Animal Models: In transgenic mouse models of neurodegenerative diseases, this compound can be administered to evaluate its effects on disease progression. Outcome measures can include behavioral tests, histopathological analysis of neuronal loss and protein aggregation, and biochemical analysis of mitochondrial function in brain tissue. The ability of this compound to distinguish between CypD-dependent and -independent mechanisms of neurodegeneration in these models is of particular interest.[8][9]

Conclusion

This compound is a valuable research tool for investigating the role of the mitochondrial permeability transition pore in the pathophysiology of neurodegenerative diseases. Its unique Cyclophilin D-independent mechanism of action provides a means to dissect the specific contributions of the mPTP to neuronal cell death. The protocols outlined in these application notes provide a starting point for researchers to utilize this compound in their studies and to explore the potential of mPTP inhibition as a therapeutic strategy for neurodegenerative disorders.

References

Application Notes and Protocols for ER-000444793 in Ischemia-Reperfusion Injury Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a critical area of research due to its profound impact on tissue damage following events like heart attacks, strokes, and organ transplantation. A key event in the pathology of IRI is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial dysfunction and cell death.[1][2] ER-000444793 has been identified as a potent, small-molecule inhibitor of the mPTP.[3][4][5][6] A distinguishing feature of this compound is its mechanism of action, which is independent of cyclophilin D (CypD), a primary target for traditional mPTP inhibitors like cyclosporin A (CsA).[4][5][7][8] This unique characteristic makes this compound a valuable tool for investigating the role of the mPTP in IRI and as a potential therapeutic agent.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in IRI studies.

Mechanism of Action

This compound, with the chemical name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, directly inhibits the opening of the mPTP.[7][8] Unlike CsA, which inhibits the mPTP by binding to CypD, this compound's inhibitory effect is not dependent on this interaction.[4][5][8] This suggests that this compound may act on other components of the mPTP complex or on its regulatory pathways. The exact molecular target of this compound is still under investigation, but it is hypothesized to potentially affect the stability of the F1FO-ATP synthase complex.[7]

The inhibition of the mPTP by this compound helps to preserve mitochondrial integrity and function during the stressful conditions of ischemia and reperfusion. By preventing the opening of the pore, this compound can mitigate mitochondrial swelling, maintain the mitochondrial membrane potential, and prevent the release of pro-apoptotic factors, ultimately leading to reduced cell death and tissue damage.

Signaling Pathway in Ischemia-Reperfusion Injury and Point of Intervention for this compound

IRI_Signaling_Pathway cluster_0 Ischemia-Reperfusion cluster_1 Cellular Stress cluster_2 Mitochondrial Response cluster_3 Cellular Outcome Ischemia Ischemia Reperfusion Reperfusion ROS_Generation ROS Generation Reperfusion->ROS_Generation Calcium_Overload Calcium Overload Reperfusion->Calcium_Overload mPTP_Opening mPTP Opening ROS_Generation->mPTP_Opening Calcium_Overload->mPTP_Opening Mitochondrial_Dysfunction Mitochondrial Dysfunction mPTP_Opening->Mitochondrial_Dysfunction ER_000444793 This compound ER_000444793->mPTP_Opening Cell_Death Cell Death (Necrosis/Apoptosis) Mitochondrial_Dysfunction->Cell_Death

Caption: Proposed mechanism of this compound in IRI.

Data Presentation

The following tables summarize the quantitative data for this compound from in vitro mitochondrial assays.

Table 1: Potency of this compound in mPTP Inhibition

AssayEndpointIC50 (µM)
Mitochondrial SwellingInhibition of Ca2+-induced swelling2.8[3][6]

Table 2: Efficacy of this compound in Mitochondrial Assays

AssayConcentration of this compoundObserved Effect
Mitochondrial SwellingDose-dependentInhibition of Ca2+-induced swelling[8]
Ca2+-induced Membrane DepolarizationDose-dependentDelay of depolarization[8]
Mitochondrial Ca2+ Retention CapacityDose-dependentIncreased capacity[7]
CypD Enzymatic ActivityUp to 50 µMNo inhibition[8]
CsA displacement from CypDUp to 50 µMNo displacement[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in the context of ischemia-reperfusion injury.

Protocol 1: Assessment of Mitochondrial Swelling

This assay measures the inhibition of Ca2+-induced mitochondrial swelling, a hallmark of mPTP opening.

Materials:

  • Isolated mitochondria (from tissue or cultured cells)

  • Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)

  • Respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone)

  • CaCl2 solution (e.g., 1 M)

  • This compound stock solution (in DMSO)

  • 96-well microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Resuspend isolated mitochondria in swelling buffer to a final concentration of 0.5-1.0 mg/mL.

  • Add the mitochondrial suspension to the wells of a 96-well plate.

  • Add this compound to the desired final concentrations (e.g., 0.1 to 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5 µM CsA).

  • Incubate for 5-10 minutes at room temperature.

  • Add respiratory substrates to energize the mitochondria.

  • Initiate mPTP opening by adding a bolus of CaCl2 (e.g., 150-200 µM).

  • Immediately begin monitoring the change in absorbance at 540 nm every 30-60 seconds for 15-30 minutes. A decrease in absorbance indicates mitochondrial swelling.

  • Calculate the rate of swelling for each condition and determine the percent inhibition relative to the vehicle control.

Protocol 2: Measurement of Mitochondrial Calcium Retention Capacity (CRC)

This assay provides a sensitive measure of the propensity for mPTP opening by quantifying the amount of Ca2+ mitochondria can sequester before the pore opens.

Materials:

  • Isolated mitochondria

  • CRC buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM KH2PO4, 2 mM MgCl2, pH 7.2)

  • Respiratory substrates

  • Calcium-sensitive fluorescent dye (e.g., Calcium Green 5N or Fluo-4FF)

  • CaCl2 solution (e.g., 1 mM)

  • This compound stock solution

  • Fluorometric plate reader or spectrofluorometer

Procedure:

  • Resuspend mitochondria in CRC buffer to a final concentration of 0.5 mg/mL.

  • Add the calcium-sensitive dye to the mitochondrial suspension.

  • Add this compound or vehicle control and incubate for 5 minutes.

  • Add respiratory substrates to energize the mitochondria.

  • Begin monitoring fluorescence.

  • Add sequential pulses of a known concentration of CaCl2 (e.g., 10-20 µM) every 60-90 seconds.

  • Observe the fluorescence changes. After each pulse, fluorescence will increase and then decrease as mitochondria take up the Ca2+.

  • mPTP opening is indicated by a large, sustained increase in fluorescence, as the mitochondria release the accumulated Ca2+.

  • Calculate the total amount of Ca2+ taken up before pore opening to determine the CRC.

Experimental Workflow for Testing this compound in an IRI Model

IRI_Workflow Animal_Model Select Animal Model of IRI (e.g., Langendorff heart, in vivo stroke) Drug_Administration Administer this compound or Vehicle Animal_Model->Drug_Administration Ischemia Induce Ischemia Drug_Administration->Ischemia Reperfusion Initiate Reperfusion Ischemia->Reperfusion Outcome_Assessment Assess Outcomes Reperfusion->Outcome_Assessment Infarct_Size Infarct Size Measurement Outcome_Assessment->Infarct_Size Functional_Recovery Functional Recovery Assessment Outcome_Assessment->Functional_Recovery Mitochondrial_Function Mitochondrial Function Assays Outcome_Assessment->Mitochondrial_Function

Caption: Workflow for in vivo/ex vivo IRI studies.

Conclusion

This compound is a promising pharmacological tool for studying the role of the mPTP in ischemia-reperfusion injury. Its unique cyclophilin D-independent mechanism of action provides a means to investigate aspects of mPTP regulation that are not addressable with classical inhibitors. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their IRI studies and to explore its potential as a therapeutic agent to mitigate tissue damage following ischemic events.

References

ER-000444793: A Novel Probe for Investigating Cyclophilin D-Independent Mitochondrial Permeability Transition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening is a critical event in various forms of cell death.[1] For years, the primary pharmacological tool to study the mPTP has been Cyclosporin A (CsA), which inhibits mPTP opening through its interaction with the mitochondrial matrix protein Cyclophilin D (CypD).[2][3] However, the existence of CypD-independent mechanisms of mPTP regulation has necessitated the development of new chemical probes. ER-000444793 is a potent, small-molecule inhibitor of the mPTP that operates independently of CypD, providing a valuable tool to dissect the nuances of mPTP regulation.[4][5][6][7]

This document provides detailed application notes and protocols for the use of this compound in studying CypD-independent mPTP regulation.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and the classical mPTP inhibitor, Cyclosporin A (CsA).

CompoundAssayTargetOrganismIC50NotesReference
This compound Mitochondrial SwellingmPTPRat2.8 µMDose-dependently inhibits Ca2+-induced mitochondrial swelling.[4][7]
Calcium Retention CapacitymPTPRat1.2 µMPotently and dose-dependently inhibits Ca2+-induced mPT.[8]
Calcium Retention CapacitymPTPHuman2.0 µM[8]
CsA/CypD HTRF AssayCypDHuman (recombinant)> 50 µMNo displacement of labeled-CsA from rhCypD protein, indicating a lack of direct binding to the CsA site.[4]
CypD PPIase Activity AssayCypDNot SpecifiedNo effect up to 100 µMDoes not inhibit the enzymatic activity of CypD.[5]
Cyclosporin A (CsA) CsA/CypD HTRF AssayCypDHuman (recombinant)23 nMDisplaces labeled-CsA from rhCypD protein.[4]
Calcium Retention CapacitymPTPRat34 nM[8]

Signaling Pathways and Experimental Workflows

Cyclophilin D-Dependent vs. Independent mPTP Regulation

The following diagram illustrates the distinct mechanisms of action of Cyclosporin A and this compound in regulating the mPTP.

mPTP_regulation cluster_cypd CypD-Dependent Pathway cluster_independent CypD-Independent Pathway Ca_stress Ca2+ Overload, Oxidative Stress CypD Cyclophilin D (CypD) Ca_stress->CypD activates mPTP_dependent mPTP Opening CypD->mPTP_dependent promotes CsA Cyclosporin A (CsA) CsA->CypD inhibits Unknown_trigger Other Triggers (e.g., Pi, ROS) mPTP_independent mPTP Opening Unknown_trigger->mPTP_independent promotes ER_compound This compound Unknown_target Unknown Molecular Target(s) ER_compound->Unknown_target binds to Unknown_target->mPTP_independent inhibits

Caption: Mechanisms of mPTP regulation.

Experimental Workflow for Characterizing this compound

This diagram outlines the key experiments to confirm the activity and mechanism of action of this compound.

experimental_workflow cluster_activity mPTP Inhibition Assays cluster_mechanism CypD-Independence Assays Mito_swell Mitochondrial Swelling Assay HTRF CsA/CypD HTRF Assay Mito_swell->HTRF CRC_assay Calcium Retention Capacity Assay CRC_assay->HTRF TMRM_assay Mitochondrial Membrane Potential Assay (TMRM) TMRM_assay->HTRF PPIase CypD PPIase Activity Assay HTRF->PPIase conclusion Conclusion: This compound is a CypD-independent mPTP inhibitor PPIase->conclusion start Start with this compound start->Mito_swell start->CRC_assay start->TMRM_assay

Caption: Experimental workflow for this compound.

Experimental Protocols

Mitochondrial Swelling Assay

This assay spectrophotometrically measures the decrease in absorbance at 540 nm, which is indicative of mitochondrial swelling due to mPTP opening.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)

  • Respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone)

  • CaCl2 solution (e.g., 1 M stock)

  • This compound and Cyclosporin A (CsA)

  • 96-well microplate reader capable of measuring absorbance at 540 nm

Protocol:

  • Prepare a mitochondrial suspension in swelling buffer to a final concentration of 0.5-1.0 mg/mL.

  • Add respiratory substrates to energize the mitochondria.

  • Incubate the mitochondrial suspension with various concentrations of this compound or CsA (as a positive control) for 5-10 minutes at room temperature. A vehicle control (e.g., DMSO) should also be included.

  • Initiate mPTP opening by adding a bolus of CaCl2 (e.g., 100-200 µM final concentration).

  • Immediately begin monitoring the change in absorbance at 540 nm every 30-60 seconds for 10-20 minutes.

  • A decrease in absorbance indicates mitochondrial swelling.

  • Calculate the rate of swelling or the change in absorbance at a specific time point to determine the inhibitory effect of the compounds.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Calcium Retention Capacity (CRC) Assay

This fluorometric assay measures the ability of mitochondria to sequester Ca2+ before the mPTP opens, leading to the release of accumulated Ca2+ into the medium.

Materials:

  • Isolated mitochondria

  • CRC Buffer (e.g., 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 2 mM KH2PO4, 1 µM rotenone, pH 7.2)

  • Calcium Green-5N fluorescent dye

  • CaCl2 solution (e.g., 1 mM stock)

  • This compound and CsA

  • Fluorometric plate reader or spectrofluorometer (Ex/Em = 506/532 nm)

Protocol:

  • Resuspend isolated mitochondria in CRC buffer at a concentration of 0.5 mg/mL.

  • Add Calcium Green-5N to the mitochondrial suspension (e.g., 1 µM final concentration).

  • Incubate with desired concentrations of this compound, CsA, or vehicle for 5 minutes.

  • Begin fluorescence recording.

  • Add sequential pulses of CaCl2 (e.g., 10-20 µM) every 60-90 seconds.

  • Mitochondria will take up the Ca2+, resulting in a transient increase in fluorescence followed by a return to baseline.

  • mPTP opening is indicated by a large, sustained increase in fluorescence, signifying the release of accumulated Ca2+ from the mitochondria.

  • The total amount of Ca2+ added before this sustained release is the calcium retention capacity.

  • Calculate the percentage increase in CRC in the presence of inhibitors compared to the vehicle control.

Mitochondrial Membrane Potential Assay (TMRM)

This assay uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential (ΔΨm). A collapse in ΔΨm is a consequence of mPTP opening.

Materials:

  • Live cells

  • Cell culture medium

  • TMRM stock solution (in DMSO)

  • This compound and CsA

  • FCCP (a mitochondrial uncoupler, as a positive control for depolarization)

  • Fluorescence microscope or plate reader (Ex/Em ≈ 548/573 nm)

Protocol:

  • Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish).

  • Treat cells with this compound, CsA, or vehicle for the desired time.

  • Load the cells with TMRM (e.g., 20-100 nM) in cell culture medium and incubate for 20-30 minutes at 37°C.

  • Wash the cells with pre-warmed buffer (e.g., PBS or HBSS) to remove excess dye.

  • Induce mPTP opening (e.g., with a calcium ionophore like ionomycin in the presence of extracellular calcium).

  • Measure the fluorescence intensity. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

  • As a positive control for depolarization, treat a set of cells with FCCP (e.g., 1-10 µM).

  • Quantify the change in fluorescence to assess the protective effect of this compound against induced depolarization.

Cyclophilin D Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This competitive binding assay is used to determine if a compound directly competes with CsA for binding to CypD.

Materials:

  • Recombinant human Cyclophilin D (rhCypD)

  • Fluorescently labeled CsA (donor fluorophore)

  • An acceptor fluorophore-labeled antibody or binding partner for CypD

  • This compound and unlabeled CsA

  • HTRF-compatible microplate reader

Protocol:

  • In a microplate, combine rhCypD and the fluorescently labeled CsA.

  • Add a dilution series of this compound or unlabeled CsA (as a competitor).

  • Add the acceptor fluorophore component.

  • Incubate the plate to allow binding to reach equilibrium.

  • Read the HTRF signal on a compatible plate reader.

  • A decrease in the HTRF signal indicates displacement of the fluorescently labeled CsA from CypD.

  • This compound's inability to decrease the HTRF signal, in contrast to unlabeled CsA, demonstrates its lack of direct competition for the CsA binding site on CypD.[4]

Cyclophilin D Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

This assay measures the enzymatic activity of CypD, which catalyzes the cis-trans isomerization of proline residues in peptides.

Materials:

  • Recombinant CypD

  • A chromogenic or fluorogenic peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)

  • Chymotrypsin (for the protease-coupled assay)

  • This compound and CsA

  • Spectrophotometer or fluorometer

Protocol:

  • The assay measures the chymotrypsin-catalyzed cleavage of the trans-isoform of the peptide substrate, which releases a chromophore or fluorophore.

  • In the absence of CypD, the cis-to-trans isomerization is slow. CypD accelerates this rate-limiting step.

  • Set up reactions containing the peptide substrate and chymotrypsin.

  • Add a dilution series of this compound or CsA (as a positive inhibitor).

  • Initiate the reaction by adding CypD.

  • Monitor the increase in absorbance or fluorescence over time.

  • The rate of the reaction is proportional to the PPIase activity of CypD.

  • A lack of change in the reaction rate in the presence of this compound indicates that it does not inhibit the enzymatic activity of CypD.[5]

Conclusion

This compound is a valuable research tool for investigating the regulation of the mitochondrial permeability transition pore. Its potent inhibitory effect on mPTP opening, coupled with its demonstrated lack of interaction with Cyclophilin D, allows for the specific exploration of CypD-independent pathways of mPTP modulation. The protocols outlined in this document provide a framework for utilizing this compound to further our understanding of mitochondrial function in health and disease.

References

Troubleshooting & Optimization

Troubleshooting ER-000444793 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ER-000444793. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro assays by providing detailed solubility information, experimental protocols, and troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[1][2] It has been shown to inhibit mPTP opening with an IC50 of 2.8 μM.[1][2][3] Notably, its mechanism is independent of Cyclophilin D (CypD), a well-known modulator of the mPTP.[1][2][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced in DMSO that has absorbed moisture.

Q3: My this compound is not fully dissolving in DMSO. What can I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, you can try warming the solution to 37°C and using sonication to aid dissolution. Ensure you are using a sufficient volume of fresh, high-quality DMSO.

Q4: The compound precipitates when I add my DMSO stock solution to my aqueous assay buffer/cell culture medium. How can I prevent this?

A4: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The aqueous solubility of this compound is low. Ensure your final assay concentration is within a workable range (typically in the low micromolar range).

  • Optimize DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts. However, a slightly higher DMSO concentration may be necessary to maintain solubility.

  • Serial dilutions: Instead of adding a small volume of highly concentrated stock directly to your aqueous solution, perform intermediate dilutions in your assay buffer or medium.

  • Increase mixing: When adding the compound to the aqueous solution, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Serum in media: If using cell culture media, the presence of serum can sometimes help to stabilize hydrophobic compounds.

Q5: What is a typical working concentration for this compound in in vitro assays?

A5: Based on its IC50 of 2.8 μM for mPTP inhibition, a typical starting point for in vitro assays would be in the range of 1-10 µM.[1][2][3] However, concentrations up to 50 µM have been used in some studies without reported toxicity.[1][3] The optimal concentration will depend on the specific assay and cell type.

Solubility Data

The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO71200.33Use fresh, anhydrous DMSO. Solubility is reduced in moisture-absorbed DMSO.
WaterInsolubleInsoluble
EthanolInsolubleInsoluble

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted for use in various in vitro assays.

Materials:

  • This compound (MW: 354.40 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.544 mg of the compound.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Example Cell-Based Assay Protocol: Inhibition of mPTP in Jurkat Cells

This protocol is adapted from a study investigating the effects of this compound on Jurkat cells.[2]

Materials:

  • NFAT-RE-luc2 Jurkat cells

  • RPMI-1640 media (serum-free)

  • This compound stock solution (10 mM in DMSO)

  • 384-well solid black plates

  • Cell viability reagent (e.g., Alamar Blue)

  • Plate reader for fluorescence measurement

Procedure:

  • Culture NFAT-RE-luc2 Jurkat cells in RPMI-1640 media supplemented as required for the cell line.

  • Prepare a working solution of this compound by diluting the 10 mM DMSO stock solution in serum-free RPMI-1640 media to the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.

  • Harvest the Jurkat cells and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cells in serum-free RPMI-1640 media.

  • Add 20 µL of the cell suspension (containing 15,000 cells) to each well of a 384-well plate.

  • Add the desired concentrations of this compound or vehicle control to the wells.

  • Incubate the plate for 20 hours at 37°C in a humidified incubator.

  • To assess cell viability, add a cell viability reagent such as Alamar Blue to each well according to the manufacturer's instructions.

  • Incubate for an additional 4 hours at 37°C.

  • Measure the fluorescence (e.g., excitation 540 nm / emission 590 nm for Alamar Blue) using a plate reader.

Visualizations

Mitochondrial Permeability Transition Pore (mPTP) Signaling Pathway

The following diagram illustrates the key components of the mitochondrial permeability transition pore and highlights that this compound acts in a Cyclophilin D-independent manner.

mPTP_Pathway cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix VDAC VDAC mPTP_opening mPTP Opening VDAC->mPTP_opening Component of Pore IMS_label ANT ANT ANT->mPTP_opening Forms Pore F_ATP_synthase F1Fo-ATP Synthase F_ATP_synthase->mPTP_opening Forms Pore CypD Cyclophilin D CypD->ANT Facilitates Pore Opening Ca2_matrix Ca²⁺ Ca2_matrix->ANT Induces Conformational Change ROS ROS ROS->ANT Induces Conformational Change ER000444793 This compound ER000444793->mPTP_opening Inhibits note This compound acts independently of Cyclophilin D. Troubleshooting_Workflow start Start: this compound Precipitation Observed check_stock Check Stock Solution: Is it clear? Was fresh DMSO used? start->check_stock remake_stock Remake Stock Solution: Use fresh, anhydrous DMSO. Warm (37°C) and sonicate if needed. check_stock->remake_stock No check_dilution Review Dilution Protocol: What is the final DMSO %? How is the dilution performed? check_stock->check_dilution Yes remake_stock->check_dilution optimize_dilution Optimize Dilution: - Use serial dilutions in assay buffer. - Ensure rapid mixing. - Keep final DMSO < 0.5% if possible. check_dilution->optimize_dilution Not Optimized check_concentration Evaluate Final Concentration: Is it within the expected effective range (e.g., 1-10 µM)? check_dilution->check_concentration Optimized optimize_dilution->check_concentration lower_concentration Test Lower Concentrations check_concentration->lower_concentration No/Too High end_success Success: Compound is Soluble check_concentration->end_success Yes consider_additives Consider Assay Buffer Additives: (Use with caution and controls) - Serum (if compatible) - Pluronic F-68 (e.g., 0.01-0.1%) lower_concentration->consider_additives end_fail Persistent Issues: Contact Technical Support lower_concentration->end_fail Still Precipitates consider_additives->end_success Success consider_additives->end_fail Still Precipitates

References

Common artifacts in mitochondrial swelling assays and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and issues encountered during mitochondrial swelling assays.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your mitochondrial swelling experiments.

Issue 1: High variability between replicate measurements.

  • Question: I am observing significant variability in the rate and extent of swelling even between technical replicates of the same sample. What could be the cause, and how can I minimize this?

  • Answer: High variability is a common issue and can stem from several factors:

    • Inconsistent Mitochondrial Concentration: The kinetics of mitochondrial swelling are highly dependent on the concentration of mitochondria in the assay.[1] Ensure you are loading a consistent amount of mitochondrial protein for each replicate. Precise protein quantification (e.g., using a BCA or Bradford assay) is crucial. After determining the protein concentration, keep the mitochondrial suspension on ice and gently invert the tube before taking an aliquot for your assay to prevent settling.[1]

    • Temperature Fluctuations: The mitochondrial permeability transition pore (mPTP) opening is temperature-sensitive. Perform all assays at a constant, controlled temperature. If using a plate reader, allow the plate and reagents to equilibrate to the instrument's temperature before starting the measurement.

    • Pipetting Errors: Inconsistent volumes of inducers (e.g., Ca2+) or inhibitors will lead to variability. Use calibrated pipettes and ensure thorough mixing after each addition.

    • Mitochondrial Quality: Poor quality mitochondria (e.g., damaged during isolation) will swell more readily and erratically. Assess the integrity of your mitochondrial preparation using methods like measuring the respiratory control ratio (RCR) before starting your swelling assays.

Issue 2: No mitochondrial swelling observed after adding a known inducer like calcium.

  • Question: I added calcium to my isolated mitochondria, but I don't see the expected decrease in absorbance at 540 nm. What could be wrong?

  • Answer: A lack of swelling in response to a known inducer can be perplexing. Here are some potential causes and solutions:

    • Mitochondria are not energized: The mPTP opening in response to calcium is dependent on an energized inner mitochondrial membrane. Ensure that your assay buffer contains respiratory substrates like glutamate, malate, or succinate.[2]

    • Presence of an mPTP Inhibitor: Your mitochondrial isolation buffer or assay buffer may contain a component that inhibits the mPTP. For example, EGTA is often used in isolation buffers to chelate calcium; ensure its final concentration in the assay buffer is low enough not to interfere with the added calcium.[3] ADP is also a known inhibitor of the mPTP.[1]

    • Incorrect Calcium Concentration: The concentration of calcium required to induce swelling can vary depending on the tissue source of the mitochondria and the assay conditions. Perform a calcium titration to determine the optimal concentration for your experimental setup.

    • Mitochondria are already swollen: If the mitochondria were damaged during isolation, they might already be swollen, and no further decrease in absorbance will be observed. This can be checked by observing the baseline absorbance; a lower initial absorbance compared to previous successful experiments might indicate pre-swollen mitochondria.

Issue 3: Observing mitochondrial swelling that is not inhibited by Cyclosporin A (CsA).

  • Question: My mitochondria are swelling in response to my stimulus, but the swelling is not blocked by Cyclosporin A, which is a standard mPTP inhibitor. Does this mean the mPTP is not involved?

  • Answer: Not necessarily. While CsA is a widely used inhibitor of the mPTP, there are instances of CsA-insensitive swelling. This can be a complex issue with several possible explanations:

    • Alternative Swelling Mechanisms: Mitochondrial swelling can occur through mechanisms independent of the classical, CsA-sensitive mPTP. For instance, high concentrations of certain fatty acids or other agents can cause mitochondrial membrane deterioration and swelling that is not inhibited by CsA.[4] There is evidence for two distinct swelling mechanisms, one that is CsA-sensitive and another that is CsA-insensitive.[5][6]

    • Suboptimal CsA Concentration or Incubation Time: Ensure you are using an effective concentration of CsA and that it has been pre-incubated with the mitochondria for a sufficient amount of time before adding the swelling inducer.

    • Severe Mitochondrial Damage: Under conditions of severe metabolic stress or high calcium loads, the protective effect of CsA can be overcome.[7]

    • Involvement of Other Pores/Channels: Other channels in the inner mitochondrial membrane could be contributing to ion influx and subsequent swelling.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the spectrophotometric mitochondrial swelling assay?

A1: The mitochondrial swelling assay is based on the principle of light scattering. Intact, condensed mitochondria scatter more light than swollen mitochondria. The swelling of the mitochondrial matrix, often due to the opening of the mitochondrial permeability transition pore (mPTP), leads to a decrease in the refractive index of the mitochondrial matrix relative to the assay buffer. This results in a decrease in light scattering, which is measured as a decrease in the absorbance (optical density) of the mitochondrial suspension, typically at a wavelength of 520 or 540 nm.[8][9]

Q2: How do I choose the right controls for my mitochondrial swelling assay?

A2: Proper controls are essential for interpreting your results correctly. Here are some key controls to include:

  • Negative Control: A sample of mitochondria in the assay buffer without any inducer. This will show the baseline absorbance and indicate if there is any spontaneous swelling.

  • Positive Control: A known inducer of mPTP-dependent swelling, such as a specific concentration of calcium chloride (e.g., 200 µM).[10] This confirms that your mitochondria are capable of swelling.

  • Inhibitor Control: A known inhibitor of the mPTP, most commonly Cyclosporin A (CsA).[11] Pre-incubating the mitochondria with CsA before adding the inducer should prevent or reduce swelling, confirming the involvement of the classical mPTP.

Q3: What are the critical parameters in the mitochondrial isolation protocol that can affect the swelling assay?

A3: The quality of the isolated mitochondria is paramount for a successful swelling assay. Key parameters in the isolation protocol include:

  • Temperature: All steps should be performed at 4°C to minimize enzymatic degradation and maintain mitochondrial integrity.[1]

  • Homogenization: The homogenization process should be gentle enough to break the cell membrane without damaging the mitochondria.[1] Over-homogenization can lead to a lower yield of intact mitochondria.

  • Centrifugation Speeds and Times: The differential centrifugation steps are critical for separating mitochondria from other cellular components. Adhering to optimized centrifugation protocols is essential.[2]

  • Isolation Buffer Composition: The isolation buffer should be isotonic to prevent premature swelling and should contain chelators like EGTA to bind excess calcium.[1]

Q4: Can I perform a mitochondrial swelling assay on intact cells?

A4: While the classical spectrophotometric assay is performed on isolated mitochondria, there are methods to assess mitochondrial swelling in situ in intact cells. These typically involve fluorescence microscopy and the use of fluorescent dyes that accumulate in the mitochondria. Changes in mitochondrial morphology, such as a transition from filamentous to rounded and swollen structures, can be quantified.[12]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rodent Liver

This protocol is a standard method for isolating mitochondria from fresh rodent liver tissue.

Materials:

  • Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Quickly excise the liver and place it in ice-cold isolation buffer.

  • Mince the liver into small pieces and wash with ice-cold isolation buffer to remove excess blood.

  • Transfer the minced tissue to a pre-chilled Dounce homogenizer with a loose-fitting pestle.

  • Add 10 volumes of ice-cold isolation buffer and homogenize with 5-10 gentle strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of isolation buffer.

  • Repeat the centrifugation at 10,000 x g for 15 minutes to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer and determine the protein concentration. Keep the mitochondrial suspension on ice.

Protocol 2: Spectrophotometric Mitochondrial Swelling Assay

This protocol describes the measurement of mitochondrial swelling using a spectrophotometer or a microplate reader.

Materials:

  • Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 40 µM EGTA, pH 7.2.[1]

  • Respiratory Substrates: 5 mM glutamate and 5 mM malate.

  • Calcium Chloride (CaCl2) stock solution (e.g., 10 mM).

  • Cyclosporin A (CsA) stock solution (e.g., 1 mM in ethanol).

  • Isolated mitochondria.

Procedure:

  • Set the spectrophotometer or microplate reader to measure absorbance at 540 nm.

  • In a cuvette or a well of a 96-well plate, add the assay buffer and the respiratory substrates.

  • Add the isolated mitochondria to a final concentration of 0.5-1.0 mg/mL.

  • For inhibitor studies, add CsA to the desired final concentration (e.g., 1 µM) and incubate for 2-5 minutes.

  • Record the baseline absorbance for a few minutes to ensure it is stable.

  • Initiate swelling by adding a specific concentration of CaCl2 (e.g., 200 µM).

  • Immediately start recording the change in absorbance at 540 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • A decrease in absorbance indicates mitochondrial swelling.

Quantitative Data Summary

ParameterTypical Value/RangeSignificance
Wavelength for Absorbance520 - 540 nmStandard wavelength to measure light scattering by mitochondria.
Mitochondrial Protein Conc.0.25 - 1.0 mg/mLAffects the magnitude and kinetics of the absorbance change.[1]
Calcium Concentration50 - 500 µMInduces mPTP opening; optimal concentration is tissue-dependent.
Cyclosporin A Concentration1 - 5 µMStandard inhibitor of the classical mPTP.[11]
Temperature25 - 37 °CmPTP opening is temperature-dependent.

Visualizations

MitochondrialSwellingWorkflow cluster_prep Mitochondrial Preparation cluster_assay Swelling Assay tissue Tissue/Cell Sample homogenization Homogenization tissue->homogenization centrifugation Differential Centrifugation homogenization->centrifugation mito_pellet Isolated Mitochondria centrifugation->mito_pellet add_mito Add Mitochondria mito_pellet->add_mito assay_setup Assay Setup (Buffer, Substrates) assay_setup->add_mito baseline Record Baseline Absorbance add_mito->baseline add_inducer Add Inducer (e.g., Ca2+) baseline->add_inducer measure Measure Absorbance Change add_inducer->measure analysis Data Analysis measure->analysis

Caption: Experimental workflow for a typical mitochondrial swelling assay.

mPTPSignaling Ca_overload Ca2+ Overload mPTP mPTP Opening Ca_overload->mPTP ROS Oxidative Stress (ROS) ROS->mPTP Swelling Mitochondrial Swelling mPTP->Swelling Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c CsA Cyclosporin A CsA->mPTP Inhibits Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Simplified signaling pathway of mPTP-induced mitochondrial swelling.

References

Optimizing ER-000444793 incubation time for maximal mPTP inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ER-000444793, a potent, Cyclophilin D-independent inhibitor of the mitochondrial permeability transition pore (mPTP). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to facilitate the optimization of this compound incubation time for maximal mPTP inhibition.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and use of this compound.

QuestionAnswer
What is the mechanism of action of this compound? This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP) that acts independently of Cyclophilin D (CypD), a key regulator of the pore. Unlike Cyclosporin A (CsA), it does not inhibit the peptidyl-prolyl isomerase activity of CypD.[1][2][3]
What is the IC50 of this compound? The reported half-maximal inhibitory concentration (IC50) for this compound is 2.8 µM.[1]
What is a typical pre-incubation time for this compound? A pre-incubation time of 10 minutes with isolated mitochondria has been used in studies prior to inducing mPTP opening.[2] However, for maximal inhibition, this time should be optimized for your specific experimental conditions.
What are the recommended storage conditions for this compound? Store the solid compound at -20°C for up to 3 years. Stock solutions in a suitable solvent can be stored at -80°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]
In which solvents is this compound soluble? This compound is soluble in DMSO.[1] For experimental use, ensure the final concentration of the solvent does not affect mitochondrial function.

Troubleshooting Guides

This guide provides solutions to common problems encountered during the optimization of this compound incubation time for mPTP inhibition assays.

ProblemPossible Cause(s)Recommended Solution(s)
High variability in mPTP inhibition between replicates. - Inconsistent incubation times.- Pipetting errors.- Poor mitochondrial quality or inconsistent mitochondrial concentration.- Instability of this compound in the assay buffer.- Use a calibrated timer for all incubation steps.- Use calibrated pipettes and proper pipetting techniques.- Assess mitochondrial integrity and normalize protein concentration for each experiment.- Prepare fresh dilutions of this compound for each experiment from a frozen stock.
No or low inhibition of mPTP opening observed. - Sub-optimal incubation time.- Incorrect concentration of this compound.- Degraded this compound.- Inappropriate assay conditions (e.g., pH, temperature).- Perform a time-course experiment to determine the optimal incubation time (see detailed protocol below).- Verify the concentration of your stock solution and perform a dose-response experiment.- Use a fresh aliquot of this compound.- Ensure all buffers are at the correct pH and the assay is performed at the recommended temperature.
Inconsistent results in Calcium Retention Capacity (CRC) assay. - Interference of the compound with the fluorescent dye.- The concentration of the calcium-sensitive dye is not optimal.- The rate of calcium addition is too fast or too slow.- Run a control experiment with this compound and the fluorescent dye in the absence of mitochondria to check for quenching or autofluorescence.- Titrate the concentration of the fluorescent dye to determine the optimal signal-to-noise ratio.- Standardize the timing and volume of calcium pulses.
Mitochondrial swelling occurs too rapidly to observe inhibition. - Excessive concentration of the mPTP inducer (e.g., Ca2+).- Poor mitochondrial quality.- Titrate the concentration of the mPTP inducer to achieve a slower, more controlled opening of the pore.- Isolate fresh, healthy mitochondria and assess their integrity before the experiment.

Experimental Protocols

Protocol 1: Optimization of this compound Incubation Time using a Calcium Retention Capacity (CRC) Assay

This protocol details a method to determine the optimal pre-incubation time of this compound for maximal inhibition of mPTP opening in isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from liver, heart, or cultured cells)

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.2)

  • Calcium Green™-5N or other suitable calcium-sensitive fluorescent dye

  • Calcium chloride (CaCl2) solution (e.g., 1 mM)

  • Respiratory substrates (e.g., 5 mM glutamate and 5 mM malate, or 5 mM succinate and 1 µM rotenone)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Mitochondrial Preparation:

    • Isolate mitochondria using a standard differential centrifugation protocol.

    • Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

    • Dilute the mitochondria to the desired final concentration (e.g., 0.5 mg/mL) in ice-cold Assay Buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add the mitochondrial suspension.

    • Add the calcium-sensitive dye to each well at its optimal concentration.

    • Add the respiratory substrates to energize the mitochondria.

  • Incubation Time-Course:

    • Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).

    • Add the different concentrations of this compound or vehicle to the wells.

    • Incubate the plate at the desired temperature (e.g., 30°C) for a range of time points (e.g., 5, 10, 15, 20, 30, and 60 minutes). This is the key variable to be optimized.

  • Measurement of Calcium Retention Capacity:

    • After the designated incubation time, place the plate in the fluorescence plate reader.

    • Set the plate reader to the appropriate excitation and emission wavelengths for the chosen calcium dye.

    • Program the injector to add sequential pulses of CaCl2 (e.g., 10 µM) to each well every 60-90 seconds.

    • Monitor the fluorescence in each well over time. Mitochondrial calcium uptake will be observed as a decrease in fluorescence after each CaCl2 pulse. The opening of the mPTP is indicated by a large, sustained increase in fluorescence.

  • Data Analysis:

    • Calculate the total amount of CaCl2 added before the large, sustained increase in fluorescence for each well. This is the Calcium Retention Capacity (CRC).

    • Plot the CRC against the incubation time for each concentration of this compound.

    • The optimal incubation time is the shortest time that results in the maximal CRC for a given concentration of this compound.

Protocol 2: Mitochondrial Swelling Assay

This assay provides a complementary method to assess mPTP inhibition by measuring changes in light scattering as mitochondria swell.

Materials:

  • Isolated mitochondria

  • This compound stock solution (in DMSO)

  • Swelling Buffer (e.g., 120 mM KCl, 20 mM MOPS, 5 mM KH2PO4, pH 7.4)

  • mPTP inducer (e.g., CaCl2, phenylarsine oxide)

  • Spectrophotometer or plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Mitochondrial Preparation:

    • Prepare isolated mitochondria as described in Protocol 1.

    • Dilute the mitochondria to a final concentration of approximately 0.5-1.0 mg/mL in Swelling Buffer.

  • Assay Setup:

    • Add the mitochondrial suspension to a cuvette or the wells of a clear 96-well plate.

    • Add this compound at the desired concentration or vehicle (DMSO) and incubate for the optimized time determined in Protocol 1.

  • Induction and Measurement of Swelling:

    • Place the cuvette or plate in the spectrophotometer and begin recording the absorbance at 540 nm.

    • Add the mPTP inducer to initiate swelling.

    • Continue to monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

  • Data Analysis:

    • Plot the absorbance at 540 nm against time.

    • Compare the rate and extent of swelling in the presence and absence of this compound. Maximal inhibition will be reflected by the slowest rate and least extent of swelling.

Visualizations

The following diagrams illustrate key concepts and workflows related to the optimization of this compound.

mPTP_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_imm Inner Mitochondrial Membrane Ca_matrix ↑ [Ca2+] mPTP mPTP Ca_matrix->mPTP Opens ROS_matrix ↑ ROS ROS_matrix->mPTP Sensitizes CypD CypD CypD->mPTP Regulates Inducers Inducers (e.g., Ca2+ overload, Oxidative Stress) Inducers->Ca_matrix Inducers->ROS_matrix ER000444793 This compound ER000444793->mPTP Inhibits (CypD-independent)

Caption: Simplified signaling pathway of mPTP opening and inhibition by this compound.

Incubation_Time_Optimization_Workflow start Start isolate_mito Isolate Mitochondria start->isolate_mito prepare_reagents Prepare Reagents (this compound, Buffers, Dye) isolate_mito->prepare_reagents setup_assay Set up CRC Assay in 96-well Plate prepare_reagents->setup_assay time_course Incubate with this compound for Different Time Points (e.g., 5, 10, 15, 20, 30, 60 min) setup_assay->time_course measure_crc Measure Calcium Retention Capacity (CRC) time_course->measure_crc analyze_data Analyze Data: Plot CRC vs. Incubation Time measure_crc->analyze_data determine_optimal_time Determine Optimal Incubation Time (Shortest time for maximal CRC) analyze_data->determine_optimal_time end End determine_optimal_time->end

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Decision_Tree start Problem: No/Low mPTP Inhibition check_concentration Is this compound concentration correct? start->check_concentration check_incubation Is incubation time optimized? check_concentration->check_incubation Yes solution_concentration Solution: Verify stock concentration and perform dose-response. check_concentration->solution_concentration No check_reagent_quality Are reagents (including this compound) and mitochondria of good quality? check_incubation->check_reagent_quality Yes solution_incubation Solution: Perform incubation time-course experiment. check_incubation->solution_incubation No check_assay_conditions Are assay conditions (pH, temp) correct? check_reagent_quality->check_assay_conditions Yes solution_reagent Solution: Use fresh aliquots and assess mitochondrial integrity. check_reagent_quality->solution_reagent No solution_conditions Solution: Verify buffer pH and assay temperature. check_assay_conditions->solution_conditions No end Problem Solved check_assay_conditions->end Yes solution_concentration->start solution_incubation->start solution_reagent->start solution_conditions->start

References

How to control for confounding factors in ER-000444793 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for confounding factors in experiments involving ER-000444793, a potent, Cyclophilin D-independent inhibitor of the mitochondrial permeability transition pore (mPTP).[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: ER-000444799 is a potent small molecule inhibitor of the mitochondrial permeability transition pore (mPTP).[1][2][5] It has been shown to inhibit mPTP opening with an IC50 of 2.8 μM.[1][2][5] Its mechanism of action is independent of Cyclophilin D (CypD), a known regulator of the mPTP.[2][4]

Q2: What are the most common confounding factors to consider in this compound experiments?

A2: As with many preclinical studies, confounding factors can arise from various sources.[6][7] For experiments with this compound, key confounders include:

  • Biological Variability: Differences in cell lines (passage number, source), animal models (age, sex, strain), and primary tissue preparations.

  • Technical Variability: Inconsistent reagent quality, equipment calibration, and operator-dependent differences in experimental procedures.

  • Environmental Factors: Fluctuations in incubator conditions (temperature, CO2, humidity) or animal housing conditions.[6][7]

  • Experimental Design Flaws: Lack of randomization, inadequate control groups, and absence of blinding.

Q3: How can I control for confounding variables at the study design stage?

A3: Proactive control during the design phase is the most effective way to minimize confounding.[8][9] Key strategies include:

  • Randomization: Randomly assign experimental units (e.g., cell culture plates, animals) to treatment and control groups to ensure an even distribution of potential confounders.[9][10][11][12]

  • Restriction: Limit the study sample to subjects with specific characteristics to reduce variability (e.g., using only male mice of a specific age range).[10][11][13]

  • Matching: Pair subjects in the treatment and control groups based on specific characteristics to ensure comparability.[10][11][13]

Troubleshooting Guides

Issue 1: High variability in in vitro assay results

You are observing significant well-to-well or plate-to-plate variability in your cell-based assays measuring mitochondrial function after treatment with this compound.

  • Potential Cause: Inconsistent cell seeding density, variability in reagent preparation, or edge effects on the microplate.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of cells is seeded in each well. Use a cell counter for accuracy.

    • Prepare Master Mixes: Prepare master mixes of media and reagents (including this compound) to add to the wells, rather than adding them individually.

    • Avoid Edge Effects: Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media instead.

    • Implement Controls: Include appropriate positive and negative controls on every plate to monitor assay performance.

Issue 2: Inconsistent findings in animal studies

Results from your in vivo experiments with this compound are not reproducible across different cohorts of animals.

  • Potential Cause: Confounding from biological or environmental factors.

  • Troubleshooting Steps:

    • Randomize Animal Allocation: Use a formal randomization method to assign animals to treatment and control groups.

    • Blinding: Whenever possible, blind the investigators who are administering the treatments, caring for the animals, and assessing the outcomes.

    • Control Environmental Conditions: Maintain consistent temperature, humidity, and light-dark cycles in the animal facility.[6][7]

    • Acclimatize Animals: Allow animals to acclimatize to the facility for a standard period before starting the experiment.

Data Presentation

Table 1: Example of Batch-to-Batch Variability in this compound Potency

ParameterBatch ABatch BBatch C
IC50 (µM) 2.753.102.85
Purity (%) 99.598.999.8
Solvent DMSODMSODMSO

This table illustrates how to present data to track for potential confounding from reagent variability.

Table 2: Example of Stratified Analysis of Animal Study Data

Animal GroupTreatmentOutcome (Mean ± SD)
Young Males Vehicle100 ± 10.2
This compound75 ± 8.5
Aged Males Vehicle120 ± 12.1
This compound98 ± 11.3

This table demonstrates how stratifying data by a potential confounder (age) can help in the analysis.[13][14][15]

Experimental Protocols

Protocol: In Vitro Mitochondrial Swelling Assay

This protocol is for assessing the inhibitory effect of this compound on Ca2+-induced mitochondrial swelling, a measure of mPTP opening.

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.

  • Mitochondrial Resuspension: Resuspend the mitochondrial pellet in a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4).

  • Protein Quantification: Determine the mitochondrial protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup:

    • In a 96-well plate, add 180 µL of swelling buffer to each well.

    • Add 10 µL of this compound at various concentrations (in DMSO) or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the mitochondrial suspension (at a final concentration of 0.5 mg/mL) to each well.

  • Initiate Swelling: Add a Ca2+ pulse (e.g., 200 µM CaCl2) to induce mPTP opening.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 540 nm every minute for 15 minutes using a plate reader. This decrease in absorbance indicates mitochondrial swelling.

  • Data Analysis: Calculate the rate of swelling for each condition. Determine the IC50 value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

G cluster_design Experimental Design Phase cluster_analysis Data Analysis Phase Randomization Randomization Outcome Reliable Experimental Outcome Randomization->Outcome Restriction Restriction Restriction->Outcome Matching Matching Matching->Outcome Stratification Stratification Stratification->Outcome Multivariate Multivariate Models Multivariate->Outcome Confounding Potential Confounding Factors Confounding->Randomization Controlled by Confounding->Restriction Controlled by Confounding->Matching Controlled by Confounding->Stratification Controlled by Confounding->Multivariate Controlled by

Caption: Methods to control for confounding factors in experimental design and analysis.

G cluster_workflow In Vitro Assay Workflow A 1. Standardize Cell Seeding B 2. Prepare Master Mixes A->B C 3. Randomize Plate Layout B->C D 4. Add Controls (Positive/Negative) C->D E 5. Blinded Data Analysis D->E Result Reduced Variability E->Result

Caption: Workflow for minimizing technical variability in in vitro experiments.

References

Technical Support Center: Interpreting Unexpected Results in mPTP Assays with ER-000444793

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ER-000444793 in mitochondrial permeability transition pore (mPTP) assays. This compound is a potent and specific inhibitor of the mPTP, acting independently of Cyclophilin D (CypD).[1][2][3][4] Understanding its mechanism and potential experimental pitfalls is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit the mPTP?

This compound is a small molecule inhibitor of the mitochondrial permeability transition pore (mPTP) with an IC50 of 2.8 μM.[1] Unlike the commonly used mPTP inhibitor Cyclosporin A (CsA), this compound's mechanism of action is independent of Cyclophilin D (CypD), a known regulator of the pore.[1][2][3][4] This has been demonstrated in assays where this compound did not displace labeled CsA from the CypD protein, indicating it does not bind to the same site as CsA.[1][2]

Q2: What are the key advantages of using this compound over Cyclosporin A (CsA)?

The primary advantage of this compound is its CypD-independent mechanism. This allows researchers to investigate the components and regulation of the mPTP that are not mediated by CypD. Additionally, CsA has known off-target effects, including immunosuppression, which are not associated with this compound.[5]

Q3: What is the recommended starting concentration for this compound in an mPTP assay?

Based on its IC50 of 2.8 μM, a typical starting concentration range for this compound would be between 1 µM and 10 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: Can this compound be used in both isolated mitochondria and cell-based assays?

Yes, this compound has been shown to be effective in assays using isolated mitochondria.[2] For cell-based assays, its cell permeability and potential cytotoxicity should be evaluated for the specific cell type and experimental duration.

Troubleshooting Unexpected Results

Unexpected results in mPTP assays can arise from various factors, from the quality of mitochondrial preparations to the specific assay parameters. This guide addresses common issues encountered when using this compound.

Observed Problem Potential Cause Recommended Solution
This compound shows no inhibition of mPTP opening. 1. Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit an inhibitory effect.Perform a dose-response experiment with concentrations ranging from 0.1 µM to 50 µM to determine the effective concentration.
2. Poor Mitochondrial Quality: Damaged mitochondria may not undergo Ca2+-induced mPTP opening, masking any inhibitory effect.[6]Assess mitochondrial integrity using respirometry to measure the respiratory control ratio (RCR) or by checking for cytochrome c release.[6] Ensure gentle isolation procedures.[6]
3. Inappropriate Assay Conditions: The concentration of the mPTP inducer (e.g., Ca2+) may be too high, overwhelming the inhibitory capacity of this compound.Titrate the concentration of the mPTP inducer to find a concentration that elicits a robust but submaximal response, allowing for the detection of inhibition.
Vehicle control (DMSO) shows inhibition of mPTP opening. 1. High DMSO Concentration: High concentrations of DMSO can have inhibitory effects on mitochondrial function.Ensure the final DMSO concentration in the assay is kept to a minimum, typically below 0.5%. Run a DMSO concentration curve to determine the non-inhibitory concentration for your system.
High variability between replicate wells. 1. Inconsistent Mitochondrial Plating: Uneven distribution of mitochondria in the assay plate can lead to variability.Gently mix the mitochondrial suspension before and during plating to ensure a homogenous distribution.
2. Pipetting Errors: Inaccurate pipetting of reagents, especially the compound or inducer, can introduce significant variability.Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screens.
This compound appears to inhibit Ca2+ uptake rather than mPTP opening. 1. Off-target effect on mitochondrial calcium uniporter (MCU): While primarily an mPTP inhibitor, high concentrations could potentially affect the MCU.To distinguish between inhibition of Ca2+ uptake and direct mPTP inhibition, simultaneously measure mitochondrial swelling (light scattering) and extra-mitochondrial Ca2+ concentration. A true mPTP inhibitor will prevent swelling without affecting the initial rate of Ca2+ uptake.[6]

Experimental Protocols

Key Experiment: Calcium Retention Capacity (CRC) Assay in Isolated Mitochondria

This assay is a fundamental method to assess mPTP opening. It measures the ability of mitochondria to sequester and retain calcium before the pore opens.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, 1 mM KH2PO4, 5 mM Glutamate, 2.5 mM Malate, pH 7.25)

  • Calcium Green-5N (or another suitable low-affinity Ca2+ indicator)

  • This compound stock solution (in DMSO)

  • CaCl2 stock solution

  • Multi-well plate reader with fluorescence capabilities

Procedure:

  • Isolate mitochondria from the tissue or cells of interest using differential centrifugation. Assess the quality of the mitochondrial preparation.[6]

  • Resuspend the isolated mitochondria in the assay buffer to a final concentration of 0.5-1.0 mg/mL.

  • Add Calcium Green-5N to the mitochondrial suspension at a final concentration of 1 µM.

  • Aliquot the mitochondrial suspension into a 96-well plate.

  • Add this compound or vehicle (DMSO) to the respective wells and incubate for 5-10 minutes at 30°C.

  • Initiate the assay by adding a known concentration of CaCl2 (e.g., 10 µM pulses) at regular intervals (e.g., every 60 seconds).

  • Monitor the fluorescence of Calcium Green-5N over time. A sharp increase in fluorescence indicates mPTP opening and the release of sequestered Ca2+.

  • Calculate the calcium retention capacity by quantifying the total amount of Ca2+ taken up by the mitochondria before pore opening.

Visualizing Experimental Workflows and Pathways

Logical Flow for Troubleshooting mPTP Assays

Troubleshooting_Workflow start Unexpected Result in mPTP Assay check_controls Are controls (Vehicle, Positive) behaving as expected? start->check_controls check_compound Is this compound showing expected inhibition? check_controls->check_compound Yes check_mito_quality Assess Mitochondrial Quality (e.g., RCR) check_controls->check_mito_quality No dose_response Perform Dose-Response of this compound check_compound->dose_response No end Valid Interpretation check_compound->end Yes optimize_assay Optimize Assay Parameters (e.g., Ca2+ concentration) check_mito_quality->optimize_assay optimize_assay->end distinguish_mechanism Differentiate mPTP vs. Ca2+ Uptake Inhibition dose_response->distinguish_mechanism distinguish_mechanism->end

Caption: A flowchart for troubleshooting unexpected results in mPTP assays.

Signaling Pathway of mPTP Inhibition

mPTP_Inhibition_Pathway cluster_mitochondrion Mitochondrion mPTP mPTP Complex CypD Cyclophilin D CypD->mPTP Sensitizes Ca_overload High Matrix [Ca2+] Ca_overload->mPTP Induces ROS Oxidative Stress ROS->mPTP Induces ER_compound This compound ER_compound->mPTP Inhibits (CypD-Independent) CsA Cyclosporin A CsA->CypD Inhibits

Caption: Mechanisms of mPTP inhibition by this compound and Cyclosporin A.

References

Best practices for storing and handling ER-000444793 to maintain activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling ER-000444793 to maintain its activity. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of the mitochondrial permeability transition pore (mPTP) opening.[1][2] Its mechanism of action is independent of Cyclophilin D (CypD), a common target for other mPTP inhibitors like Cyclosporin A.[1][2][3][4] This makes this compound a valuable tool for studying mPTP biology and its role in various disease models, particularly when seeking to avoid the immunosuppressive and other off-target effects associated with CypD inhibitors.[5][6]

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability and activity of this compound, it is crucial to adhere to the following storage guidelines. These recommendations cover both the powdered form of the compound and stock solutions.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from moisture.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°CUp to 2 yearsRecommended for long-term storage of stock solutions.
-20°CUp to 1 yearSuitable for shorter-term storage of stock solutions.

Q3: How should I prepare a stock solution of this compound?

This compound is insoluble in water and ethanol. It is recommended to use fresh, anhydrous Dimethyl Sulfoxide (DMSO) to prepare stock solutions. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can reduce the solubility of the compound.

Experimental Protocols & Workflows

A key application for this compound is in assays that measure the function of the mitochondrial permeability transition pore. Below are detailed methodologies for two common experiments.

Calcium Retention Capacity (CRC) Assay with Isolated Mitochondria

This assay determines the amount of calcium that mitochondria can sequester before the mPTP opens.

Experimental Workflow:

CRC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mito Isolate Mitochondria add_mito Add Mitochondria to Buffer prep_mito->add_mito prep_buffer Prepare Assay Buffer prep_buffer->add_mito prep_compound Prepare this compound Stock add_compound Add this compound/Vehicle prep_compound->add_compound add_mito->add_compound add_ca Add CaCl2 Pulses add_compound->add_ca measure Measure Fluorescence add_ca->measure Continuous plot Plot Fluorescence vs. Time measure->plot calculate Calculate CRC plot->calculate

Caption: Workflow for Calcium Retention Capacity (CRC) Assay.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissue using differential centrifugation.[7] Ensure all steps are performed at 4°C to maintain mitochondrial integrity.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer. A common composition is 125 mM KCl, 10 mM Tris-MOPS, 10 mM glutamate, 2.5 mM malate, 1 mM Pi, and 10 µM EGTA, pH 7.25.

  • Compound Preparation: Prepare a stock solution of this compound in fresh, anhydrous DMSO.

  • Assay Performance:

    • Add isolated mitochondria (typically 0.5 mg/mL) to the assay buffer containing a fluorescent calcium indicator (e.g., Calcium Green 5N).[8]

    • Add this compound or vehicle (DMSO) to the mitochondrial suspension and incubate for a short period.

    • Sequentially add known amounts of CaCl2 (e.g., 10 µM pulses) every 60-90 seconds.

    • Continuously monitor the extra-mitochondrial calcium concentration using a fluorometer.

  • Data Analysis: The opening of the mPTP is indicated by a sharp and sustained increase in extra-mitochondrial calcium fluorescence. The total amount of calcium added before this event is the calcium retention capacity.

Mitochondrial Swelling Assay

This assay directly visualizes the consequence of mPTP opening – the swelling of the mitochondrial matrix – by measuring changes in light absorbance.

Experimental Workflow:

Swelling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mito Isolate Mitochondria add_mito Add Mitochondria to Buffer prep_mito->add_mito prep_buffer Prepare Swelling Buffer prep_buffer->add_mito prep_compound Prepare this compound Stock add_compound Add this compound/Vehicle prep_compound->add_compound add_mito->add_compound add_ca Induce Swelling (CaCl2) add_compound->add_ca measure Measure Absorbance (540 nm) add_ca->measure Kinetic Read plot Plot Absorbance vs. Time measure->plot compare Compare Rates of Swelling plot->compare

Caption: Workflow for Mitochondrial Swelling Assay.

Methodology:

  • Mitochondrial Isolation: As with the CRC assay, begin with freshly isolated, healthy mitochondria.

  • Swelling Buffer Preparation: A typical swelling buffer contains 120 mM KCl, 10 mM Tris-HCl, and 5 mM KH2PO4, pH 7.4.[9]

  • Compound Preparation: Use a stock solution of this compound in anhydrous DMSO.

  • Assay Performance:

    • Resuspend isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5-1.0 mg/mL.

    • Add this compound or vehicle control and incubate.

    • Induce mPTP opening by adding a bolus of CaCl2 (e.g., 200-500 µM).[10][11]

    • Immediately begin monitoring the decrease in absorbance at 540 nm over time using a spectrophotometer.

  • Data Analysis: A decrease in absorbance at 540 nm indicates mitochondrial swelling. The rate and extent of this decrease can be compared between different experimental conditions.

Troubleshooting Guide

Q4: I am not observing any inhibitory effect of this compound in my assay. What could be the problem?

Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps:

  • Compound Integrity:

    • Storage: Confirm that the compound has been stored correctly (see Q2). Improper storage can lead to degradation.

    • Solubility: Ensure the stock solution was prepared in fresh, anhydrous DMSO. Water contamination in DMSO can significantly reduce the solubility and effectiveness of the compound. Prepare a fresh stock solution if in doubt.

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution. Aliquoting the stock solution upon preparation is highly recommended.

  • Experimental Conditions:

    • Mitochondrial Health: The quality of the isolated mitochondria is critical. Poorly coupled or damaged mitochondria may already have a compromised inner membrane, masking the effects of an mPTP inhibitor. Assess mitochondrial integrity using respirometry or by checking for cytochrome c release.[12]

    • Assay Sensitivity: The concentration of the inducer (e.g., CaCl2) may be too high, causing rapid and overwhelming mPTP opening that is difficult to inhibit. Try titrating the inducer to a lower concentration.

    • Incubation Time: Ensure sufficient pre-incubation time with this compound before adding the mPTP inducer to allow for the compound to interact with the mitochondria.

Q5: I am observing a decrease in mitochondrial respiration after adding this compound. Is this expected?

While the primary target of this compound is the mPTP, high concentrations of any compound can have off-target effects. If you observe a significant impact on basal mitochondrial respiration, consider the following:

  • Concentration: You may be using too high a concentration of this compound. Perform a dose-response experiment to determine the optimal concentration that inhibits mPTP opening without affecting respiration.

  • Purity: Ensure the purity of your this compound. Impurities could be responsible for the observed effects on respiration.

Q6: My control mPTP inhibitor, Cyclosporin A, is working, but this compound is not. Why might this be?

This scenario points towards a potential issue with the specific mechanism of mPTP opening in your experimental system.

  • CypD-Independence: this compound is a CypD-independent inhibitor, whereas Cyclosporin A acts by inhibiting CypD.[1][2][3][4] It is possible that in your specific model, the mPTP opening is predominantly CypD-dependent.

  • Experimental Model: The specific composition and regulation of the mPTP can vary between different tissues and cell types.

Signaling Pathway:

mPTP_Pathway cluster_triggers mPTP Triggers cluster_mPTP mPTP Complex cluster_inhibitors Inhibitors cluster_consequences Consequences Ca_overload Ca2+ Overload mPTP mPTP Opening Ca_overload->mPTP ROS Oxidative Stress ROS->mPTP swelling Mitochondrial Swelling mPTP->swelling depolarization ΔΨm Collapse mPTP->depolarization ER000444793 This compound ER000444793->mPTP CsA Cyclosporin A CypD Cyclophilin D CsA->CypD cell_death Cell Death swelling->cell_death depolarization->cell_death CypD->mPTP

Caption: Simplified signaling pathway of mPTP opening and inhibition.

References

Refining experimental conditions for consistent ER-000444793 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with ER-000444793, a potent, non-toxic, and Cyclophilin D (CypD)-independent inhibitor of the mitochondrial permeability transition pore (mPTP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that potently inhibits the opening of the mitochondrial permeability transition pore (mPTP).[1][2][3] Its mechanism is independent of Cyclophilin D (CypD), a key regulator of the mPTP, distinguishing it from traditional mPTP inhibitors like Cyclosporin A (CsA).[1][3][4] This CypD-independent action makes this compound a valuable tool for studying mPTP biology and as a potential therapeutic agent in diseases where mPTP opening is implicated.

Q2: How should I dissolve and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles that could affect its stability, it is advisable to aliquot the stock solution into smaller volumes for single-use experiments.

Q3: What are the recommended positive and negative controls to use in my experiments?

For mPTP inhibition assays, Cyclosporin A (CsA) is the gold-standard positive control for CypD-dependent mPTP inhibition.[5] Dimethyl sulfoxide (DMSO), the solvent for this compound, should be used as a vehicle control to account for any potential effects of the solvent on mitochondrial function.[4]

Q4: What are the key assays to assess the efficacy of this compound?

The efficacy of this compound as an mPTP inhibitor can be evaluated using several key assays:

  • Mitochondrial Swelling Assay: Measures the change in absorbance of a mitochondrial suspension, where inhibition of swelling indicates mPTP closure.

  • Calcium Retention Capacity (CRC) Assay: Determines the amount of calcium that mitochondria can sequester before the mPTP opens. An increase in CRC indicates inhibition of pore opening.[6][7][8][9]

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Utilizes fluorescent probes to measure the electrical potential across the inner mitochondrial membrane. Stabilization of ΔΨm in the presence of a calcium challenge suggests mPTP inhibition.

Troubleshooting Guides

Mitochondrial Isolation

Problem: Low yield or poor quality of isolated mitochondria.

Overly harsh isolation conditions can damage mitochondria, leading to inconsistent experimental results.[1]

Potential Cause Recommended Solution
Excessive homogenizationReduce the number of strokes and the speed of the homogenizer pestle. Ensure the pestle fits snugly but is not too tight in the tube.
Inadequate cell lysisEnsure the homogenization buffer is appropriate for the cell or tissue type. For tough tissues, a brief enzymatic digestion (e.g., with trypsin) may be necessary before homogenization.[10]
Contamination with other organellesOptimize the differential centrifugation steps. A cleaner mitochondrial fraction can be obtained by using a sucrose gradient centrifugation.
Mitochondrial damage during processingKeep all buffers and equipment ice-cold throughout the isolation procedure. Work quickly to minimize the time mitochondria spend outside of their cellular environment.
Calcium Retention Capacity (CRC) Assay

Problem: High variability in CRC measurements between experiments.

Potential Cause Recommended Solution
Inconsistent mitochondrial qualityEnsure consistent mitochondrial isolation procedures. Perform quality control checks, such as measuring the respiratory control ratio (RCR), to ensure the health of the mitochondrial preparations.
Inaccurate calcium concentrationPrepare fresh calcium solutions and verify their concentration. Use a calibrated micropipette for precise additions of calcium pulses.
Sub-optimal assay buffer compositionThe composition of the assay buffer (e.g., substrate, phosphate concentration) can influence mPTP sensitivity. Use a standardized and consistent buffer formulation for all experiments.
Issues with fluorescent calcium dyesUse a low-affinity calcium dye (e.g., Calcium Green 5N) to avoid signal saturation.[6][7] Ensure the dye concentration is optimized for your experimental setup.
Mitochondrial Membrane Potential (ΔΨm) Assay

Problem: Inconsistent or unexpected fluorescence readings.

Potential Cause Recommended Solution
Inappropriate dye concentrationHigh concentrations of cationic dyes like TMRE can cause fluorescence quenching, leading to paradoxical results where depolarization appears as an increase in signal.[11] Optimize the dye concentration by performing a titration.
Photobleaching of the fluorescent probeMinimize the exposure of the stained cells or mitochondria to the excitation light. Use an anti-fade reagent if imaging for extended periods.
Interference from the experimental compoundSome compounds can have intrinsic fluorescence or can quench the fluorescence of the potential-sensitive dye. Run a control with the compound alone to check for these effects.
Changes in plasma membrane potentialChanges in the plasma membrane potential can affect the accumulation of cationic dyes in the mitochondria. Use a plasma membrane potential indicator to rule out off-target effects.
General Troubleshooting

Problem: Unexpected or inconsistent effects of this compound.

Potential Cause Recommended Solution
DMSO concentrationHigh concentrations of DMSO can affect mitochondrial function, including membrane potential and ROS production.[12][13][14][15][16] Keep the final DMSO concentration in your assays as low as possible, typically below 0.5%.
Compound degradationEnsure proper storage of the this compound stock solution. Avoid multiple freeze-thaw cycles.
Cell type variabilityThe sensitivity of the mPTP to inhibitors can vary between different cell types and tissues. Optimize the experimental conditions for your specific cell model.
Off-target effectsWhile this compound is a specific mPTP inhibitor, it is good practice to consider potential off-target effects. Include appropriate controls to validate the specificity of the observed effects.

Experimental Protocols & Data

Summary of this compound Efficacy Data
Assay This compound IC50 Positive Control (CsA) IC50 Reference
Mitochondrial Swelling2.8 µMNot reported[1]
Calcium Retention Capacity1.2 µM34 nM[17]
Detailed Methodologies

Mitochondrial Isolation from Cultured Cells (General Protocol)

  • Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in a hypotonic mitochondrial isolation buffer and incubate on ice for 10-15 minutes.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized for the cell type.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet with mitochondrial isolation buffer and repeat the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in an appropriate assay buffer and determine the protein concentration.

Calcium Retention Capacity (CRC) Assay Protocol

  • Resuspend isolated mitochondria in a CRC assay buffer containing a respiratory substrate (e.g., succinate) and a low-affinity fluorescent calcium indicator (e.g., Calcium Green 5N).

  • Place the mitochondrial suspension in a fluorometer with constant stirring.

  • Add this compound or control compounds (DMSO, CsA) and incubate for a short period.

  • Initiate the assay by making sequential additions of a known concentration of CaCl2 at regular intervals (e.g., every 60 seconds).

  • Monitor the fluorescence of the calcium indicator. Mitochondrial calcium uptake will be observed as a transient increase in fluorescence followed by a return to baseline.

  • mPTP opening is indicated by a large, sustained increase in fluorescence, signifying the release of accumulated calcium from the mitochondria.

  • The CRC is calculated as the total amount of calcium added before mPTP opening.

Visualizations

Signaling Pathway of mPTP Regulation and this compound Action

mPTP_regulation cluster_triggers mPTP Opening Triggers cluster_mPTP Mitochondrial Permeability Transition Pore (mPTP) cluster_regulators mPTP Regulation cluster_inhibitors mPTP Inhibitors Ca_overload High Matrix [Ca²⁺] mPTP mPTP Complex Ca_overload->mPTP Induce ROS Oxidative Stress (ROS) ROS->mPTP Induce Pi High [Pi] Pi->mPTP Induce CypD Cyclophilin D (CypD) CypD->mPTP Components/ Regulators CypD->mPTP Sensitizes ANT ANT ANT->mPTP Components/ Regulators VDAC VDAC VDAC->mPTP Components/ Regulators ATP_Synthase F-ATP Synthase ATP_Synthase->mPTP Components/ Regulators ER000 This compound ER000->mPTP Inhibits (CypD-Independent) CsA Cyclosporin A (CsA) CsA->CypD Inhibits

Caption: Proposed mechanism of mPTP regulation and inhibition.

Experimental Workflow for Calcium Retention Capacity (CRC) Assay

CRC_Workflow start Start mito_prep Isolate Mitochondria start->mito_prep buffer_prep Prepare CRC Assay Buffer (with substrate & Ca²⁺ indicator) mito_prep->buffer_prep incubation Incubate Mitochondria with This compound or Controls buffer_prep->incubation fluorometer Place in Fluorometer incubation->fluorometer ca_addition Add Sequential Pulses of CaCl₂ fluorometer->ca_addition monitor_fluorescence Monitor Fluorescence ca_addition->monitor_fluorescence Record Data mtp_opening mPTP Opening? monitor_fluorescence->mtp_opening mtp_opening->ca_addition No calculate_crc Calculate CRC mtp_opening->calculate_crc Yes end End calculate_crc->end

Caption: Step-by-step workflow for the CRC assay.

References

Technical Support Center: Navigating Challenges in Translating ER-000444793 In Vitro Findings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ER-000444793, a potent and specific Cyclophilin D (CypD)-independent inhibitor of the mitochondrial permeability transition pore (mPTP). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance to facilitate the translation of in vitro findings into more complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[1][2][3][4] Unlike the well-known mPTP inhibitor Cyclosporin A (CsA), this compound acts in a Cyclophilin D (CypD)-independent manner.[1][2][3][4] This means it does not bind to or inhibit the function of CypD, offering a more targeted approach to mPTP modulation and avoiding the immunosuppressive side effects associated with CsA.[1][4]

Q2: What are the key in vitro characteristics of this compound?

In vitro studies have demonstrated that this compound is a potent inhibitor of mPTP opening induced by calcium overload. It has been shown to be non-toxic to cells at effective concentrations and does not interfere with fundamental mitochondrial functions such as ATP synthesis.[4]

Q3: What are the primary challenges in translating in vitro findings of mPTP inhibitors like this compound to in vivo models?

Translating in vitro findings of mPTP inhibitors to in vivo systems presents several challenges:

  • Incomplete Understanding of the mPTP: The precise molecular composition of the mPTP is still under investigation. This lack of a definitive structure makes the rational design and prediction of in vivo efficacy and potential off-target effects of inhibitors challenging.

  • Bioavailability and Pharmacokinetics: The ability of this compound to reach target tissues in sufficient concentrations (bioavailability) and its absorption, distribution, metabolism, and excretion (pharmacokinetics) profile in a whole organism are currently not well-documented in publicly available literature. These factors are critical for in vivo efficacy.

  • Off-Target Effects: While this compound is known to be CypD-independent, its interaction with other cellular components in a complex in vivo environment is yet to be fully elucidated. Unforeseen off-target effects can lead to toxicity or diminished efficacy.

  • Model-Specific Differences: The cellular and physiological context of in vivo models can significantly differ from isolated mitochondria or cell culture systems. Factors such as intracellular signaling pathways, metabolic state, and the presence of other cell types can influence the activity of mPTP inhibitors.

Q4: Are there any known in vivo studies for this compound?

Based on currently available public information, comprehensive in vivo studies detailing the pharmacokinetics, bioavailability, and efficacy of this compound in animal models have not been published. The compound has been referenced in studies involving vascular smooth muscle cells, but detailed in vivo data remains scarce.

Troubleshooting In Vitro Assays

Effective in vitro characterization is the foundation for successful translational studies. Here are some common issues encountered during in vitro assays with this compound and how to address them.

Issue Potential Cause Troubleshooting Steps
High variability in mitochondrial swelling assay results. Inconsistent mitochondrial quality.Ensure consistent and gentle mitochondrial isolation procedures. Assess mitochondrial integrity and function (e.g., respiratory control ratio) before each experiment.
Inaccurate calcium concentration.Prepare fresh calcium solutions and verify their concentration. Use a calcium-sensitive electrode for precise measurements.
This compound appears to have no effect in the calcium retention capacity (CRC) assay. Incorrect compound concentration.Verify the stock solution concentration and perform a dose-response curve to determine the optimal concentration.
Mitochondrial damage.As with the swelling assay, ensure high-quality, coupled mitochondria are used. Damaged mitochondria will have a low CRC regardless of the inhibitor.
Observed cellular toxicity at concentrations expected to be non-toxic. Off-target effects in the specific cell line used.Perform a comprehensive cell viability assay (e.g., MTT, LDH) across a wide range of concentrations.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line.
Difficulty distinguishing between mPTP inhibition and inhibition of mitochondrial calcium uptake. The mitochondrial swelling assay alone can produce false positives.Always complement the swelling assay with a direct measure of mitochondrial calcium uptake or a membrane potential assay to rule out effects on the mitochondrial calcium uniporter (MCU).

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in vitro.

Parameter Value Assay Reference
IC50 for mPTP inhibition 2.8 µMCalcium-induced mitochondrial swelling[4]
Effect on CypD binding No effect up to 50 µMHomogenous Time-Resolved Fluorescence (HTRF)[4]
Cellular Toxicity Non-toxic at effective concentrationsAlamar Blue assay

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for reproducibility and accurate interpretation of results.

Mitochondrial Swelling Assay

This assay spectrophotometrically measures the decrease in absorbance at 540 nm, which corresponds to the increase in mitochondrial volume (swelling) upon mPTP opening.

  • Isolate mitochondria from the tissue or cells of interest using differential centrifugation.

  • Resuspend the mitochondrial pellet in a swelling buffer (e.g., containing 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4).

  • Pre-incubate mitochondria with varying concentrations of this compound or vehicle control.

  • Initiate mPTP opening by adding a bolus of CaCl2.

  • Monitor the change in absorbance at 540 nm over time using a spectrophotometer.

Calcium Retention Capacity (CRC) Assay

This fluorometric assay measures the ability of mitochondria to sequester and retain calcium, providing a direct assessment of mPTP opening.

  • Isolate and resuspend mitochondria in a buffer containing a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N).

  • Energize the mitochondria with a respiratory substrate (e.g., succinate).

  • Pre-incubate with this compound or vehicle control.

  • Add sequential pulses of CaCl2 and monitor the fluorescence of the extra-mitochondrial calcium dye.

  • mPTP opening is indicated by a large, sustained increase in fluorescence, signifying the release of accumulated calcium.

Mitochondrial Membrane Potential Assay

This assay uses a fluorescent dye (e.g., TMRM or JC-1) to assess the mitochondrial membrane potential, which dissipates upon mPTP opening.

  • Load cells or isolated mitochondria with the membrane potential-sensitive dye.

  • Treat with this compound or vehicle control.

  • Induce mPTP opening with a calcium ionophore (e.g., ionomycin) or other stimuli.

  • Measure the change in fluorescence using a fluorometer, plate reader, or flow cytometer.

Visualizations

Signaling Pathway of mPTP Induction and Inhibition

mPTP_pathway cluster_triggers mPTP Triggers cluster_mPTP Mitochondrial Permeability Transition Pore cluster_consequences Consequences cluster_inhibitors mPTP Inhibitors Ca_overload Calcium Overload mPTP mPTP Opening Ca_overload->mPTP Oxidative_stress Oxidative Stress Oxidative_stress->mPTP Membrane_depolarization Mitochondrial Membrane Depolarization mPTP->Membrane_depolarization ATP_depletion ATP Depletion Membrane_depolarization->ATP_depletion Cell_death Cell Death ATP_depletion->Cell_death ER_000444793 This compound ER_000444793->mPTP CsA Cyclosporin A CypD Cyclophilin D CsA->CypD CypD->mPTP Modulates

Caption: Overview of mPTP induction and points of inhibition.

Experimental Workflow for In Vitro Characterization

experimental_workflow start Start mito_isolation Mitochondrial Isolation start->mito_isolation swelling_assay Mitochondrial Swelling Assay mito_isolation->swelling_assay crc_assay Calcium Retention Capacity Assay mito_isolation->crc_assay mem_potential_assay Mitochondrial Membrane Potential Assay mito_isolation->mem_potential_assay data_analysis Data Analysis and Interpretation swelling_assay->data_analysis crc_assay->data_analysis mem_potential_assay->data_analysis toxicity_assay Cellular Toxicity Assay toxicity_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for in vitro evaluation of mPTP inhibitors.

Logical Relationship for Troubleshooting False Positives

troubleshooting_logic swelling_inhibition Inhibition observed in Mitochondrial Swelling Assay crc_assay Perform Calcium Retention Capacity Assay swelling_inhibition->crc_assay mcu_inhibition Inhibition of Mitochondrial Calcium Uniporter (MCU) mptp_inhibition True mPTP Inhibition crc_assay->mcu_inhibition No inhibition observed crc_assay->mptp_inhibition Inhibition observed

Caption: Differentiating true mPTP inhibition from MCU inhibition.

References

Validation & Comparative

A Head-to-Head Comparison: ER-000444793 vs. Cyclosporin A in Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of two key inhibitors of the mitochondrial permeability transition pore (mPTP), ER-000444793 and Cyclosporin A (CsA). The mPTP is a critical regulator of cell death, and its inhibition is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and some cancers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct mechanisms and potencies of these two compounds.

Executive Summary

Cyclosporin A (CsA) is a well-established immunosuppressant that also functions as a potent mPTP inhibitor through its interaction with cyclophilin D (CypD). In contrast, this compound is a novel, small-molecule inhibitor of the mPTP that operates through a CypD-independent mechanism.[1][2][3] This key difference in their mechanism of action presents distinct therapeutic possibilities and potential side-effect profiles. This guide presents a side-by-side comparison of their inhibitory efficacy, supported by experimental data and detailed protocols.

Comparative Efficacy of mPTP Inhibition

The inhibitory potential of this compound and Cyclosporin A has been quantified using various in vitro assays. The following tables summarize the key quantitative data on their efficacy in inhibiting mPTP opening.

Table 1: Inhibitory Concentration (IC50) Values for mPTP Inhibition

CompoundIC50AssaySource OrganismReference
This compound2.8 µMCa2+-induced mPTP openingRat Liver Mitochondria[1][2]
Cyclosporin A72 nMCa2+-induced mitochondrial swellingRat Liver Mitochondria[2]
Cyclosporin A~23 nMLabeled CsA displacement from rhCypDRecombinant Human CypD[1]

Table 2: Dose-Dependent Inhibition of Ca2+-induced Mitochondrial Swelling

CompoundConcentration% Inhibition (Normalized to 5 µM CsA as 100%)Reference
This compoundDose-dependentPotent inhibition observed[2]
Cyclosporin ADose-dependentPotent inhibition observed[2]

Note: The Briston et al. (2016) study directly compared the dose-response of both compounds in the same mitochondrial swelling assay, providing a strong basis for comparison.[2]

Mechanisms of Action: A Tale of Two Pathways

The most significant distinction between this compound and Cyclosporin A lies in their interaction with the mPTP complex.

Cyclosporin A: CsA exerts its inhibitory effect by binding to cyclophilin D (CypD), a key regulatory component of the mPTP located in the mitochondrial matrix.[4][5] This binding event prevents CypD from promoting the conformational changes in the mPTP complex that lead to pore opening in response to stimuli like high calcium levels and oxidative stress.[4]

This compound: In contrast, this compound inhibits mPTP opening through a mechanism that is independent of CypD.[1][2][3] Studies have shown that this compound does not displace labeled CsA from recombinant human CypD protein, indicating a different binding site or mechanism of action.[1] This CypD-independent pathway makes this compound a valuable tool for studying the components of the mPTP beyond CypD and may offer a more targeted therapeutic approach with fewer off-target effects associated with CypD binding, such as immunosuppression.

Signaling Pathway Diagrams

The distinct mechanisms of mPTP inhibition by Cyclosporin A and this compound are illustrated in the following diagrams.

cluster_0 Mitochondrial Inner Membrane mPTP mPTP Core Components Pore_Opening mPTP Opening mPTP->Pore_Opening CypD Cyclophilin D (CypD) CypD->mPTP promotes opening Ca_Stress High Matrix Ca2+ Oxidative Stress Ca_Stress->CypD activates CsA Cyclosporin A (CsA) CsA->CypD binds and inhibits Cell_Death Cell Death Pore_Opening->Cell_Death

Caption: Cyclosporin A inhibits mPTP opening by binding to and inhibiting Cyclophilin D.

cluster_0 Mitochondrial Inner Membrane mPTP mPTP Core Components Pore_Opening mPTP Opening mPTP->Pore_Opening CypD Cyclophilin D (CypD) Ca_Stress High Matrix Ca2+ Oxidative Stress Ca_Stress->mPTP induces opening ER This compound ER->mPTP directly inhibits Cell_Death Cell Death Pore_Opening->Cell_Death

Caption: this compound inhibits the mPTP through a direct, Cyclophilin D-independent mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the efficacy of this compound and Cyclosporin A.

Mitochondrial Swelling Assay

This assay spectrophotometrically measures the increase in mitochondrial volume (swelling) that occurs upon mPTP opening.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from rat liver using differential centrifugation. The final mitochondrial pellet should be resuspended in an appropriate buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Protein concentration should be determined using a standard method like the Bradford assay.

  • Assay Buffer: Prepare an assay buffer containing, for example, 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, and 2 µM rotenone, pH 7.2.

  • Experimental Setup: In a 96-well plate, add 1 mg/mL of isolated mitochondria to the assay buffer.

  • Compound Incubation: Add varying concentrations of this compound, Cyclosporin A, or vehicle (DMSO) to the wells and incubate for a specified time (e.g., 5 minutes) at 30°C.

  • Induction of mPTP Opening: Induce mPTP opening by adding a Ca2+ bolus (e.g., 200 µM CaCl2).

  • Measurement: Immediately begin monitoring the decrease in absorbance at 540 nm over time (e.g., for 15 minutes) using a microplate reader. A decrease in absorbance indicates mitochondrial swelling.

  • Data Analysis: The rate of swelling can be calculated from the linear portion of the absorbance curve. Percentage inhibition is determined by comparing the swelling rate in the presence of the inhibitor to the vehicle control.

Calcium Retention Capacity (CRC) Assay

The CRC assay measures the amount of calcium that mitochondria can sequester before the mPTP opens, leading to the release of accumulated calcium.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria as described in the mitochondrial swelling assay protocol.

  • Assay Buffer: Prepare a buffer containing, for example, 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 2 µM rotenone, and 1 µM Calcium Green-5N (a fluorescent Ca2+ indicator), pH 7.2.

  • Experimental Setup: In a fluorometer cuvette or a 96-well black plate, add 0.5 mg/mL of isolated mitochondria to the assay buffer.

  • Compound Incubation: Add the desired concentration of this compound, Cyclosporin A, or vehicle (DMSO) and incubate for a short period.

  • Calcium Titration: Add sequential pulses of a known concentration of CaCl2 (e.g., 10 µM) to the mitochondrial suspension at regular intervals (e.g., every 60 seconds).

  • Measurement: Continuously monitor the fluorescence of Calcium Green-5N (excitation ~506 nm, emission ~531 nm). Mitochondrial Ca2+ uptake will be observed as a transient increase in fluorescence followed by a return to baseline. mPTP opening is indicated by a large, sustained increase in fluorescence, signifying the release of accumulated Ca2+ from the mitochondria.

  • Data Analysis: The calcium retention capacity is calculated as the total amount of Ca2+ added before the large, sustained fluorescence increase.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and characterizing mPTP inhibitors.

cluster_workflow mPTP Inhibitor Screening Workflow Mito_Isolation Mitochondrial Isolation (e.g., from rat liver) Primary_Screen Primary Screen: Mitochondrial Swelling Assay Mito_Isolation->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Secondary_Assay Secondary Assay: Calcium Retention Capacity (CRC) Dose_Response->Secondary_Assay Mechanism_Study Mechanism of Action Study (e.g., CypD Binding Assay) Secondary_Assay->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: A typical workflow for the identification and characterization of novel mPTP inhibitors.

Conclusion

Both this compound and Cyclosporin A are potent inhibitors of the mitochondrial permeability transition pore. While Cyclosporin A demonstrates a lower IC50 in some assays, its well-documented immunosuppressive effects, mediated by its interaction with cyclophilins, may be undesirable in certain therapeutic contexts. This compound, with its distinct Cyclophilin D-independent mechanism of action, offers a valuable alternative for both research and potential therapeutic development. The choice between these inhibitors will depend on the specific research question or therapeutic goal, with this compound providing a more targeted approach to mPTP inhibition without the confounding factor of immunosuppression. Further research into the precise binding site and downstream effects of this compound will be crucial in fully elucidating its therapeutic potential.

References

A Comparative Guide to ER-000444793 and NIM811 for In Vitro Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two distinct mitochondrial permeability transition pore inhibitors for researchers, scientists, and drug development professionals.

In the pursuit of effective neuroprotective strategies, the mitochondrial permeability transition pore (mPTP) has emerged as a critical therapeutic target. The opening of this channel in the inner mitochondrial membrane is a key event in cell death pathways implicated in a range of neurodegenerative diseases. This guide provides a detailed comparison of two notable mPTP inhibitors, ER-000444793 and NIM811, highlighting their distinct mechanisms of action and presenting available in vitro data to inform research and development decisions.

At a Glance: this compound vs. NIM811

FeatureThis compoundNIM811
Target Mitochondrial Permeability Transition Pore (mPTP)Mitochondrial Permeability Transition Pore (mPTP)
Mechanism of Action Cyclophilin D (CypD)-Independent InhibitionCyclophilin D (CypD)-Dependent Inhibition
Reported IC50 for mPTP Inhibition 2.8 µMPotent inhibitor, specific IC50 in nanomolar range suggested in brain mitochondria
Key In Vitro Model Systems Isolated mitochondria (rat liver, HeLa cells), Jurkat cellsIschemic human myoblasts, isolated brain mitochondria, neural precursor cells
Observed In Vitro Effects Inhibition of mitochondrial swelling, Ca2+-induced membrane depolarization, and Ca2+ retention.Increased cell survival, decreased cytotoxicity (LDH release), inhibition of mitochondrial swelling.
Immunosuppressive Activity Not reported, expected to be non-immunosuppressiveNon-immunosuppressive analog of Cyclosporin A

Unraveling the Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between this compound and NIM811 lies in their interaction with Cyclophilin D (CypD), a key regulator of the mPTP.

NIM811: The CypD-Dependent Inhibitor

NIM811, a non-immunosuppressive analog of Cyclosporin A (CsA), exerts its neuroprotective effects by binding to CypD.[1][2] This interaction prevents CypD from promoting the opening of the mPTP in response to cellular stress signals like elevated intracellular calcium (Ca²⁺) and oxidative stress. By stabilizing the closed state of the mPTP, NIM811 preserves mitochondrial integrity and function, thereby preventing the downstream cascade of events leading to cell death.[1][2]

This compound: A Novel CypD-Independent Approach

In contrast, this compound represents a newer class of mPTP inhibitors that functions independently of CypD.[3] While the precise binding site of this compound on the mPTP complex is not yet fully elucidated, studies have confirmed that it does not displace CsA from CypD, nor does it inhibit the enzymatic activity of CypD.[3] This suggests that this compound interacts with other components of the pore complex to prevent its opening, offering an alternative therapeutic strategy for modulating mPTP activity.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

cluster_0 NIM811 Signaling Pathway Stress Cellular Stress (e.g., Ischemia, Neurotoxins) Ca_increase ↑ Intracellular Ca²⁺ Stress->Ca_increase CypD Cyclophilin D (CypD) Ca_increase->CypD mPTP_open mPTP Opening Mito_dysfunction Mitochondrial Dysfunction mPTP_open->Mito_dysfunction Cell_death Neuronal Cell Death Mito_dysfunction->Cell_death NIM811 NIM811 NIM811->CypD binds and inhibits CypD->mPTP_open promotes

Caption: NIM811's CypD-dependent mechanism of mPTP inhibition.

cluster_1 This compound Signaling Pathway Stress Cellular Stress (e.g., Ca²⁺ overload) mPTP_components Other mPTP Components (e.g., ANT, F-ATP synthase) Stress->mPTP_components mPTP_open mPTP Opening mPTP_components->mPTP_open contribute to Mito_dysfunction Mitochondrial Dysfunction mPTP_open->Mito_dysfunction Cell_death Neuronal Cell Death Mito_dysfunction->Cell_death ER000444793 This compound ER000444793->mPTP_open directly inhibits

Caption: this compound's CypD-independent mechanism of mPTP inhibition.

cluster_2 In Vitro Neuroprotection Assay Workflow Cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Induction Induce Neurotoxicity (e.g., MPP⁺, Glutamate, Oxidative Stress) Cell_culture->Induction Treatment Treatment with This compound or NIM811 Induction->Treatment Incubation Incubation Treatment->Incubation Viability_assay Cell Viability/Toxicity Assays (MTT, LDH, etc.) Incubation->Viability_assay Mito_assay Mitochondrial Function Assays (MMP, Ca²⁺ retention, etc.) Incubation->Mito_assay

Caption: A generalized workflow for in vitro neuroprotection assays.

Quantitative Data Summary

The following tables summarize the available quantitative in vitro data for this compound and NIM811. It is important to note that a direct comparison is challenging due to the different experimental models and conditions used in the cited studies.

Table 1: this compound In Vitro Efficacy

AssayModel SystemKey FindingsReference
mPTP Opening Inhibition (Ca²⁺-induced swelling)Isolated Rat Liver MitochondriaIC₅₀ = 2.8 µM[3]
Ca²⁺ Retention CapacityIsolated Rat Liver MitochondriaPotent, dose-dependent inhibition of Ca²⁺-induced mPT.[4]
Cell Viability (Alamar Blue)Jurkat CellsNo significant toxicity observed at concentrations effective for mPTP inhibition.[5]

Table 2: NIM811 In Vitro Efficacy

AssayModel SystemConcentration RangeKey FindingsReference
Cell Survival (MTS Assay)Ischemic Human Myoblasts0-20 µMStatistically significant, dose-dependent increase in cell survival.[6][7]
Cytotoxicity (LDH Assay)Ischemic Human Myoblasts0-20 µMSignificant, dose-dependent decrease in LDH release. 5 µM was most effective.[6]
mPTP Inhibition (Ca²⁺-induced swelling)Isolated Rat Brain MitochondriaNanomolar concentrationsPowerful inhibitor of Ca²⁺-induced mitochondrial swelling.[8]
Neural Precursor Cell SurvivalPrimary Mouse NPCsNot specifiedIncreased neurosphere formation, similar to Cyclosporin A.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols from the cited literature.

Mitochondrial Swelling Assay (for both compounds)

This assay assesses the opening of the mPTP by measuring changes in light scattering of a mitochondrial suspension.

  • Mitochondrial Isolation: Mitochondria are isolated from tissue (e.g., rat liver or brain) or cultured cells by differential centrifugation.[8]

  • Assay Buffer: Isolated mitochondria are suspended in a buffered solution containing respiratory substrates (e.g., succinate and rotenone).[4]

  • Compound Incubation: The mitochondrial suspension is pre-incubated with various concentrations of the test compound (this compound or NIM811) or vehicle control.

  • Induction of mPTP Opening: A bolus of CaCl₂ is added to induce mPTP opening.[4][8]

  • Measurement: The change in absorbance at 540 nm is monitored over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling due to mPTP opening.[4]

Cell Viability (MTS) and Cytotoxicity (LDH) Assays (for NIM811)

These assays are used to quantify the protective effects of a compound on whole cells.

  • Cell Culture and Treatment: Human myoblasts are cultured and subjected to hypoxic conditions (1% O₂ and 5% CO₂) for 6 hours to mimic ischemia.[6][7]

  • Compound Application: Following the hypoxic period, cells are treated with varying concentrations of NIM811 (0–20 µM) for 2 hours.[6][7]

  • MTS Assay (Cell Viability): The MTS reagent is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the MTS tetrazolium compound into a colored formazan product, which is measured colorimetrically at 490 nm.[6]

  • LDH Assay (Cytotoxicity): The amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a commercially available kit. Increased LDH activity in the medium corresponds to increased cell death.[6]

Calcium Retention Capacity Assay (for this compound)

This assay measures the ability of mitochondria to take up and retain Ca²⁺ before the mPTP opens.

  • Mitochondrial Preparation: Isolated mitochondria are energized in a buffer containing a fluorescent Ca²⁺ indicator (e.g., Calcium Green 5N).

  • Compound Incubation: Mitochondria are pre-incubated with the test compound or vehicle.

  • Calcium Titration: Pulses of CaCl₂ are added sequentially to the mitochondrial suspension.

  • Fluorescence Monitoring: The extra-mitochondrial Ca²⁺ concentration is monitored using a fluorometer. The point at which mitochondria fail to sequester the added Ca²⁺ and release their accumulated Ca²⁺ indicates mPTP opening. The total amount of Ca²⁺ taken up before this point is the calcium retention capacity.

Conclusion and Future Directions

Both this compound and NIM811 demonstrate potent inhibition of the mitochondrial permeability transition pore, a critical target for neuroprotective therapies. Their key distinction lies in their mechanism of action: NIM811 acts through a well-established CypD-dependent pathway, while this compound offers a novel CypD-independent approach.

The available in vitro data, while promising for both compounds, highlights a significant gap in the literature: a lack of direct comparative studies in a standardized in vitro neuroprotection model. The majority of neuroprotection data for NIM811 is in the context of ischemia in non-neuronal cells or in vivo models of brain and spinal cord injury, while the cellular data for this compound is limited to its direct effects on mitochondrial function and general cytotoxicity.

Future research should focus on head-to-head comparisons of these and other mPTP inhibitors in relevant neuronal cell lines (e.g., SH-SY5Y, primary cortical neurons) subjected to various neurotoxic insults (e.g., glutamate excitotoxicity, oxidative stress, amyloid-beta toxicity). Such studies would provide invaluable data for researchers and drug developers to:

  • Directly compare the neuroprotective efficacy of CypD-dependent and -independent mPTP inhibitors.

  • Elucidate the specific cellular contexts in which each type of inhibitor may be most effective.

  • Inform the selection and development of the most promising candidates for in vivo studies and eventual clinical translation.

By addressing these knowledge gaps, the scientific community can more effectively harness the therapeutic potential of mPTP modulation for the treatment of a wide range of devastating neurodegenerative disorders.

References

Assessing the Specificity of ER-000444793 Compared to Other mPTP Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell death and is implicated in a range of pathologies, making it a key therapeutic target. Modulation of the mPTP, particularly its inhibition, is a promising strategy for diseases characterized by mitochondrial dysfunction. This guide provides a detailed comparison of ER-000444793, a novel mPTP inhibitor, with other known mPTP modulators, focusing on its specificity and mechanism of action.

Executive Summary

This compound has emerged as a potent inhibitor of the mPTP, distinguished by its unique mechanism of action. Unlike the classical mPTP inhibitors, Cyclosporin A (CsA) and Sanglifehrin A (SfA), this compound functions independently of cyclophilin D (CypD), a key regulatory component of the pore. This CypD-independent mechanism suggests a higher specificity for the pore-forming unit itself and potentially a more favorable side-effect profile, as it avoids the immunosuppressive effects associated with CypD-binding agents.

Data Presentation: Quantitative Comparison of mPTP Modulators

The following tables summarize the available quantitative data for this compound and other well-characterized mPTP modulators.

Compound Mechanism of Action mPTP Inhibition IC50 CypD Binding IC50 Key Characteristics
This compound CypD-Independent2.8 µM[1]No effect up to 50 µM[1]Potent, non-toxic, and does not displace CsA from CypD.[1]
Cyclosporin A (CsA) CypD-DependentNot directly reported in comparative studies23 nM[1]Immunosuppressive; inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD.
Sanglifehrin A (SfA) CypD-DependentNot directly reported in comparative studies5 nM[1]Binds to CypD at a different site than CsA; also exhibits immunosuppressive properties.[2]

Note: The IC50 values for mPTP inhibition and CypD binding were determined using different assays, and direct comparison of potency should be made with caution. The key takeaway is the differential mechanism of action.

Mechanism of Action: A Tale of Two Pathways

The primary distinction between this compound and other modulators lies in their interaction with CypD.

  • CypD-Dependent Modulators (e.g., CsA, SfA): These compounds bind to CypD, a mitochondrial matrix protein. This binding prevents CypD from promoting the opening of the mPTP in response to stimuli like high calcium levels and oxidative stress.

  • CypD-Independent Modulator (this compound): this compound does not interact with CypD.[1] This suggests that it directly targets a core component of the mPTP, offering a more direct and potentially more specific mode of inhibition.

cluster_cypd_dependent CypD-Dependent Pathway cluster_cypd_independent CypD-Independent Pathway CsA_SfA Cyclosporin A Sanglifehrin A CypD Cyclophilin D CsA_SfA->CypD Binds to and inhibits mPTP_opening_dep mPTP Opening CsA_SfA->mPTP_opening_dep Inhibits CypD->mPTP_opening_dep Promotes ER000444793 This compound mPTP_core mPTP Core Component ER000444793->mPTP_core Directly interacts with mPTP_opening_indep mPTP Opening ER000444793->mPTP_opening_indep Inhibits mPTP_core->mPTP_opening_indep Mediates

Caption: Mechanisms of mPTP Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess mPTP modulator specificity.

Mitochondrial Swelling Assay

This assay spectrophotometrically measures changes in mitochondrial volume. Opening of the mPTP allows water and solutes to enter the mitochondrial matrix, causing swelling and a decrease in light absorbance.

  • Workflow:

    • Isolate mitochondria from tissue (e.g., rat liver) or cultured cells.

    • Resuspend mitochondria in a buffer containing respiratory substrates.

    • Add the test compound (e.g., this compound, CsA) at various concentrations.

    • Induce mPTP opening with a Ca2+ bolus.

    • Monitor the change in absorbance at 540 nm over time. Inhibition of swelling is observed as a smaller decrease in absorbance compared to the control.

start Isolate Mitochondria resuspend Resuspend in Buffer start->resuspend add_compound Add Test Compound resuspend->add_compound induce_mptp Induce mPTP Opening (Ca2+) add_compound->induce_mptp measure Monitor Absorbance (540 nm) induce_mptp->measure end Analyze Data measure->end

Caption: Mitochondrial Swelling Assay Workflow.

Calcium Retention Capacity (CRC) Assay

This fluorometric assay measures the ability of mitochondria to sequester Ca2+ before the mPTP opens. Inhibitors of mPTP opening will increase the amount of Ca2+ mitochondria can take up before pore opening.

  • Workflow:

    • Isolate mitochondria.

    • Resuspend mitochondria in a buffer containing a Ca2+-sensitive fluorescent dye (e.g., Calcium Green 5N).

    • Add the test compound.

    • Sequentially add small, known amounts of CaCl2.

    • Monitor the fluorescence signal. A sudden, sustained increase in fluorescence indicates mPTP opening and release of sequestered Ca2+.

    • The total amount of Ca2+ added before this release is the CRC.

start Isolate Mitochondria resuspend Resuspend with Fluorescent Dye start->resuspend add_compound Add Test Compound resuspend->add_compound add_ca Add CaCl2 Pulses add_compound->add_ca measure Monitor Fluorescence add_ca->measure end Calculate CRC measure->end

Caption: Calcium Retention Capacity Assay Workflow.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for CypD Binding

This assay is used to determine if a compound binds to CypD and displaces a known ligand, such as CsA.

  • Workflow:

    • Recombinant human CypD (rhCypD) is incubated with a fluorescently labeled CsA probe.

    • The test compound is added at various concentrations.

    • If the test compound binds to CypD, it will displace the fluorescent probe, leading to a decrease in the HTRF signal.

    • The signal is measured, and an IC50 for CypD binding can be determined.

Conclusion

This compound represents a significant advancement in the development of mPTP modulators. Its distinct CypD-independent mechanism of action provides a clear advantage in terms of specificity, potentially circumventing the off-target effects associated with classical inhibitors like Cyclosporin A and Sanglifehrin A. The experimental data robustly supports its potent inhibitory effect on the mPTP. Further research and head-to-head comparative studies with a broader range of mPTP modulators will be invaluable in fully elucidating its therapeutic potential. The methodologies and comparative data presented in this guide offer a solid foundation for researchers in the field to design and interpret future studies on mPTP modulation.

References

A Comparative Analysis of the Side-Effect Profiles of ER-000444793 and Cyclosporin A: A Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known side-effect profiles of the investigational compound ER-000444793 and the well-established immunosuppressive drug Cyclosporin A (CsA). The comparison is framed within the context of their distinct mechanisms of action, which are anticipated to lead to significantly different adverse effect profiles. Due to the early stage of development for this compound, publicly available side-effect data is limited to in vitro assessments. In contrast, Cyclosporin A has an extensive and well-documented history of clinical side effects. This guide aims to summarize the available data, provide detailed experimental protocols for assessing key toxicities, and visualize the underlying biological pathways.

Executive Summary

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its use is often limited by a broad range of side effects, including nephrotoxicity, hypertension, neurotoxicity, and metabolic disturbances.[2][3] In contrast, this compound is a novel, potent inhibitor of the mitochondrial permeability transition pore (mPTP) that operates independently of the cyclophilin D (CypD) pathway, which is a key mediator of CsA's mechanism.[4] Initial in vitro studies have indicated that this compound is non-toxic at effective concentrations, suggesting a potentially more favorable safety profile.[5] This guide will delve into the specifics of these differences, presenting the available data in a structured format to aid in the evaluation of this compound as a potential therapeutic agent.

Data Presentation: A Comparative Overview of Side-Effect Profiles

The following table summarizes the known and potential side effects of this compound and Cyclosporin A. It is critical to note that the data for this compound is preliminary and based on limited in vitro studies.

Side Effect/ToxicityThis compoundCyclosporin A (CsA)
Nephrotoxicity Data not availableCommon and often dose-limiting; includes acute and chronic renal dysfunction.[2][3]
Hepatotoxicity Data not availableCan occur, typically presenting as elevated liver enzymes.[6]
Neurotoxicity Data not availableCan range from tremors and headache to seizures and encephalopathy.[2]
Hypertension Data not availableA common and significant side effect.[2][3]
Metabolic Effects Data not availableHyperglycemia, hyperlipidemia, and hyperkalemia are frequently observed.[2]
Gingival Hyperplasia Data not availableA well-documented and common side effect.[3]
Hirsutism Data not availableCommon, particularly in female patients.[3]
Immunosuppression Not expected via calcineurin inhibitionPrimary therapeutic effect, but also increases risk of infections and malignancies.[1]
Mitochondrial Toxicity No toxicity observed in vitro at concentrations up to 50 μM.[5]Can induce mitochondrial dysfunction, contributing to its toxicity.
Cellular Toxicity No toxicity observed in Jurkat cells in vitro.[5]Can induce apoptosis and cellular damage in various cell types.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action of this compound and Cyclosporin A, as well as a proposed experimental workflow for a comparative toxicity assessment.

cluster_csa Cyclosporin A (CsA) Pathway CsA Cyclosporin A CyclophilinA Cyclophilin A CsA->CyclophilinA binds Calcineurin Calcineurin CyclophilinA->Calcineurin forms complex with CsA to inhibit NFATc NFAT (cytoplasmic) (phosphorylated) Calcineurin->NFATc dephosphorylates NFATn NFAT (nuclear) (dephosphorylated) NFATc->NFATn translocates to nucleus IL2_gene IL-2 Gene Transcription NFATn->IL2_gene activates TCell_Activation T-Cell Activation IL2_gene->TCell_Activation leads to

Caption: Mechanism of Action of Cyclosporin A.

cluster_er This compound Pathway ER_compound This compound mPTP Mitochondrial Permeability Transition Pore (mPTP) ER_compound->mPTP inhibits opening Mitochondrial_Swelling Mitochondrial Swelling mPTP->Mitochondrial_Swelling leads to Cell_Death Cell Death Mitochondrial_Swelling->Cell_Death induces Calcium_Overload Calcium Overload / Oxidative Stress Calcium_Overload->mPTP triggers opening

Caption: Mechanism of Action of this compound.

cluster_workflow Comparative Toxicity Assessment Workflow In_Vitro In Vitro Studies Cell_Viability Cell Viability Assays (e.g., Alamar Blue) In_Vitro->Cell_Viability Mito_Toxicity Mitochondrial Function Assays (e.g., ATP synthesis) In_Vitro->Mito_Toxicity Organ_Specific_Toxicity Organ-Specific Cell Models (Renal, Hepatic, Neuronal) In_Vitro->Organ_Specific_Toxicity In_Vivo In Vivo Studies Rodent_Model Rodent Model (e.g., Rat, Mouse) In_Vivo->Rodent_Model Dose_Ranging Dose-Ranging Toxicity Study Rodent_Model->Dose_Ranging Histopathology Histopathology of Key Organs (Kidney, Liver, Brain) Dose_Ranging->Histopathology Blood_Chemistry Blood Chemistry and Hematology Dose_Ranging->Blood_Chemistry

Caption: Proposed Workflow for Comparative Toxicity Studies.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the comparative assessment of this compound and Cyclosporin A.

Assessment of In Vitro Cellular Toxicity: Alamar Blue Assay

This protocol is based on the methodology used to assess the toxicity of this compound in Jurkat cells.[5]

  • Objective: To determine the effect of the test compound on cell viability and proliferation.

  • Cell Line: Jurkat cells (or other relevant cell lines).

  • Materials:

    • Test compound (this compound or CsA) dissolved in a suitable solvent (e.g., DMSO).

    • Complete cell culture medium.

    • Alamar Blue reagent.

    • 96-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium.

    • Allow cells to adhere and stabilize for 24 hours.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • Add Alamar Blue reagent to each well at 10% of the total volume.

    • Incubate for an additional 1-4 hours, or until a color change is apparent.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Assessment of Mitochondrial Toxicity: ATP Synthesis Assay

This protocol is based on the methodology used to evaluate the effect of this compound on mitochondrial function.[5]

  • Objective: To measure the rate of ATP synthesis in isolated mitochondria in the presence of the test compound.

  • Materials:

    • Isolated mitochondria from a relevant source (e.g., rat liver).

    • Test compound (this compound or CsA).

    • Substrates for mitochondrial respiration (e.g., glutamate and malate for Complex I, succinate for Complex II).

    • ADP.

    • Luciferin-luciferase-based ATP assay kit.

    • Luminometer.

  • Procedure:

    • Isolate mitochondria from fresh tissue using standard differential centrifugation methods.

    • Determine the protein concentration of the mitochondrial suspension.

    • In a luminometer-compatible plate, add the mitochondrial suspension to a reaction buffer containing the respiratory substrates.

    • Add the test compound at various concentrations and incubate for a short period.

    • Initiate the ATP synthesis reaction by adding a known concentration of ADP.

    • Immediately measure the luminescence generated by the luciferin-luciferase reaction, which is proportional to the amount of ATP produced.

    • Monitor the change in luminescence over time to determine the rate of ATP synthesis.

  • Data Analysis: Compare the rate of ATP synthesis in the presence of the test compound to that of the vehicle control. Express the results as a percentage of the control rate.

In Vivo Model of Cyclosporin A-Induced Nephrotoxicity

This is a generalized protocol based on established rodent models for studying CsA-induced kidney damage.[2]

  • Objective: To induce and evaluate nephrotoxicity in an animal model following chronic administration of Cyclosporin A.

  • Animal Model: Male Sprague-Dawley rats.

  • Materials:

    • Cyclosporin A.

    • Vehicle for administration (e.g., olive oil).

    • Metabolic cages for urine collection.

    • Kits for measuring blood urea nitrogen (BUN) and serum creatinine.

    • Histology reagents (formalin, paraffin, H&E stain, Masson's trichrome stain).

  • Procedure:

    • Acclimatize animals to the housing conditions for at least one week.

    • Divide animals into control and treatment groups.

    • Administer CsA (e.g., 15-30 mg/kg/day) or vehicle to the respective groups via subcutaneous injection or oral gavage for a period of 28 days.

    • Monitor animal body weight and general health daily.

    • At regular intervals (e.g., weekly), place animals in metabolic cages to collect 24-hour urine samples for analysis of kidney function markers (e.g., creatinine clearance).

    • At the end of the treatment period, collect blood samples for the measurement of BUN and serum creatinine.

    • Euthanize the animals and harvest the kidneys.

    • Fix one kidney in 10% neutral buffered formalin for histopathological examination. Process the other kidney for molecular or biochemical analyses.

    • Embed the fixed kidney in paraffin, section, and stain with H&E for general morphology and Masson's trichrome for fibrosis.

  • Data Analysis: Compare the biochemical markers of kidney function (BUN, creatinine, creatinine clearance) between the CsA-treated and control groups. Score the histopathological changes (e.g., tubular atrophy, interstitial fibrosis, arteriolar hyalinosis) in a blinded manner.

Conclusion

The comparison between this compound and Cyclosporin A highlights a potential paradigm shift in targeting pathways for therapeutic intervention where mitochondrial health is a key consideration. While CsA's efficacy is well-established, its clinical utility is hampered by a significant burden of side effects, many of which are linked to its off-target effects and induction of cellular stress. The novel, CypD-independent mechanism of this compound, coupled with early in vitro data suggesting a lack of mitochondrial and cellular toxicity, presents a promising avenue for the development of a safer alternative.

However, it is imperative to underscore the preliminary nature of the data for this compound. Comprehensive preclinical toxicology and safety pharmacology studies are essential to substantiate these early findings and to fully characterize its side-effect profile. The experimental protocols detailed in this guide provide a roadmap for such investigations. Should further studies confirm a favorable safety profile, this compound could represent a significant advancement in the treatment of conditions where mPTP-mediated cell death is a key pathological driver. Researchers and drug development professionals are encouraged to consider the distinct mechanistic pathways of these two compounds when designing future studies and interpreting their outcomes.

References

On-Target Activity of ER-000444793: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular metabolism and drug discovery, confirming the on-target activity of novel compounds is a critical step. This guide provides a comparative analysis of ER-000444793, a potent inhibitor of the mitochondrial permeability transition pore (mPTP), against the well-established inhibitor Cyclosporin A (CsA). We present supporting experimental data and detailed protocols to aid in the evaluation of this compound for your research.

This compound has emerged as a promising tool for studying the role of the mPTP in various pathological conditions. A key feature of this molecule is its proposed mechanism of action, which is independent of Cyclophilin D (CypD), a primary target of CsA.[1][2][3][4] This distinction is crucial for dissecting the nuanced roles of different mPTP components and for developing more specific therapeutic interventions.

Performance Comparison: this compound vs. Cyclosporin A

The on-target activity of this compound has been primarily characterized through in vitro assays using isolated mitochondria. The following tables summarize the quantitative data comparing the efficacy of this compound and Cyclosporin A in inhibiting mPTP opening.

Compound Assay Endpoint IC50 / EC50 Key Finding
This compoundMitochondrial SwellingInhibition of Ca2+-induced swelling2.8 µMPotent inhibitor of mPTP opening.[3][5]
Cyclosporin AMitochondrial SwellingInhibition of Ca2+-induced swelling~23 nM (binding)Well-established inhibitor, used as a positive control.[3]
This compoundCa2+ Retention CapacityIncreased Ca2+ retentionDose-dependent increaseConfirms inhibition of mPTP opening.[2]
Cyclosporin ACa2+ Retention CapacityIncreased Ca2+ retentionDose-dependent increaseStandard for mPTP inhibition.
This compoundMitochondrial Membrane PotentialInhibition of Ca2+-induced depolarizationDose-dependent inhibitionProtects mitochondrial integrity.[2]
Cyclosporin AMitochondrial Membrane PotentialInhibition of Ca2+-induced depolarizationDose-dependent inhibitionProtects mitochondrial integrity.
This compoundCypD Binding (HTRF)Displacement of labeled CsANo effect up to 50 µMDemonstrates CypD-independent mechanism.[3]
Cyclosporin ACypD Binding (HTRF)Displacement of labeled CsAIC50 = 23 nMConfirms direct binding to CypD.[3]
This compoundCypD Enzymatic ActivityInhibition of peptidyl-prolyl isomerase activityNo inhibitionFurther supports a CypD-independent mechanism.[2]
Cyclosporin ACypD Enzymatic ActivityInhibition of peptidyl-prolyl isomerase activityDose-dependent inhibitionClassic mechanism of action.[2]

Genetic Model Confirmation of On-Target Activity

A cornerstone of validating a compound's mechanism of action is the use of genetic models. In the context of this compound, the key genetic model to confirm its CypD-independent activity would be cells or animals with a knockout of the gene encoding Cyclophilin D (Ppif).

While direct experimental data of this compound in CypD knockout models is not yet available in the public domain, the biochemical evidence strongly supports its CypD-independent mechanism.[2][3][4] The logical experimental workflow to definitively confirm this is as follows:

cluster_0 Genetic Validation Workflow start Hypothesis: This compound inhibits mPTP independent of CypD exp_design Experimental Design: Isolate mitochondria from WT and CypD KO mice start->exp_design treatment Treatment: Induce mPTP opening (e.g., with Ca2+) +/- this compound exp_design->treatment assay Assay: Measure mPTP opening (e.g., Ca2+ retention capacity) treatment->assay outcome1 Predicted Outcome 1: This compound inhibits mPTP opening in both WT and CypD KO mitochondria assay->outcome1 outcome2 Predicted Outcome 2: CsA inhibits mPTP opening in WT, but has no effect in CypD KO mitochondria assay->outcome2 conclusion Conclusion: Confirms this compound has a CypD-independent on-target activity outcome1->conclusion outcome2->conclusion

Caption: Proposed workflow for genetic validation of this compound's on-target activity.

Signaling Pathway: mPTP Regulation

The mitochondrial permeability transition pore is a key regulator of cell death. Its opening is triggered by various stimuli, including high matrix Ca2+ and oxidative stress. The canonical understanding involves Cyclophilin D as a critical sensitizer of the pore.

cluster_0 mPTP Signaling Pathway Ca_stress Matrix Ca2+ Overload Oxidative Stress mPTP mPTP Core Components (e.g., ATP synthase, ANT) Ca_stress->mPTP CypD Cyclophilin D (CypD) Ca_stress->CypD opening mPTP Opening mPTP->opening CypD->mPTP sensitizes CsA Cyclosporin A (CsA) CsA->CypD inhibits ER This compound ER->mPTP inhibits death Cell Death opening->death

Caption: Simplified signaling pathway of mPTP regulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

1. Mitochondrial Swelling Assay

This assay spectrophotometrically measures the change in absorbance of a mitochondrial suspension. Opening of the mPTP leads to mitochondrial swelling and a decrease in absorbance at 540 nm.

  • Mitochondria Preparation: Isolate mitochondria from rat liver or cultured cells by differential centrifugation. Resuspend in a suitable buffer (e.g., containing sucrose, Tris, and EGTA).

  • Assay Buffer: Prepare a swelling buffer containing KCl, MOPS, and respiratory substrates (e.g., succinate and rotenone).

  • Procedure:

    • Incubate isolated mitochondria (0.5 mg/mL) in the swelling buffer.

    • Add the test compound (this compound or CsA) at various concentrations and incubate for 5 minutes.

    • Induce mPTP opening with a bolus of CaCl2 (e.g., 200 µM).

    • Monitor the change in absorbance at 540 nm over time using a plate reader or spectrophotometer.

  • Data Analysis: Calculate the rate of swelling or the change in absorbance after a fixed time point. Normalize the data to a vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).

2. Calcium Retention Capacity (CRC) Assay

This fluorometric assay measures the ability of mitochondria to sequester Ca2+. mPTP opening is observed as a release of Ca2+ back into the extra-mitochondrial medium.

  • Mitochondria Preparation: As described for the mitochondrial swelling assay.

  • Assay Buffer: Prepare a buffer containing KCl, MOPS, respiratory substrates, and a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).

  • Procedure:

    • Add isolated mitochondria (0.5 mg/mL) to the assay buffer in a fluorometer.

    • Add the test compound and incubate.

    • Sequentially add small pulses of a known concentration of CaCl2 (e.g., 10 µM) every 60 seconds.

    • Monitor the fluorescence of the Ca2+ indicator. A sharp increase in fluorescence indicates mPTP opening and the release of sequestered Ca2+.

  • Data Analysis: The total amount of Ca2+ taken up by the mitochondria before pore opening is calculated as the calcium retention capacity.

3. Cyclophilin D Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This is a competitive binding assay to determine if a compound directly interacts with CypD.

  • Reagents: Recombinant human CypD, fluorescently labeled CsA, and HTRF detection reagents.

  • Procedure:

    • Incubate recombinant CypD with the test compound at various concentrations.

    • Add the fluorescently labeled CsA.

    • After incubation, add the HTRF detection reagents.

    • Measure the HTRF signal.

  • Data Analysis: A decrease in the HTRF signal indicates that the test compound has displaced the fluorescently labeled CsA from CypD.

Conclusion

This compound is a potent inhibitor of the mitochondrial permeability transition pore. The available data strongly support a mechanism of action that is independent of Cyclophilin D, distinguishing it from the classical mPTP inhibitor, Cyclosporin A. While further validation in genetic knockout models would provide definitive confirmation, the existing biochemical evidence makes this compound a valuable tool for researchers investigating the role of the mPTP in health and disease, particularly for studies aiming to dissect the specific contributions of its different regulatory components.

References

Benchmarking ER-000444793 Against Novel Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell death and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases and ischemia-reperfusion injury. Consequently, the mPTP has emerged as a promising therapeutic target. This guide provides a comparative analysis of ER-000444793, a novel mPTP inhibitor, against other recently developed inhibitors, offering a resource for researchers and drug development professionals.

Introduction to this compound

This compound is a potent, non-toxic, small molecule inhibitor of the mitochondrial permeability transition pore (mPTP). A key characteristic of this compound is its mechanism of action, which is independent of Cyclophilin D (CypD), a well-known regulator of the mPTP and the target of the classical inhibitor Cyclosporin A (CsA). This independence from CypD suggests a potentially different and more specific mode of mPTP inhibition, possibly avoiding the immunosuppressive side effects associated with CsA.

Comparative Analysis of mPTP Inhibitors

The following tables summarize the quantitative data for this compound and other novel mPTP inhibitors. It is important to note that direct comparison of potency values (e.g., IC50, EC50) should be approached with caution, as experimental conditions may vary between studies.

Table 1: Quantitative Comparison of Novel mPTP Inhibitors

CompoundClassPotencyMechanism of Action (CypD Dependence)Reference
This compound Quinoline CarboxamideIC50: 2.8 µM (mPTP inhibition)Independent[1]
Compound 4 N-PhenylbenzamideEC50: 280 nM (mitochondrial swelling)Independent[2][3]
GNX-4728 Cinnamic AnilidePotent inhibitor (qualitative)Independent[4][5]
TRO40303 Secosteroid-likeKi: 150 nM (for TSPO)Indirectly inhibits mPTP opening[6][7]
Cinnamic Anilide 22 Cinnamic AnilideMore potent than CsA (qualitative)Independent[8]

Table 2: Mechanistic Comparison of mPTP Inhibitors

CompoundProposed Target/MechanismKey Features
This compound Direct mPTP component (CypD-independent)Non-toxic, specific mPTP inhibition.
Compound 4 Direct mPTP component (CypD-independent)High calcium retention capacity conferred to mitochondria.[2][3]
GNX-4728 May target ANT and PiCCrosses the blood-brain barrier.[4]
TRO40303 Binds to the translocator protein (TSPO)Reduces oxidative stress-induced mPTP opening.[9]
Cinnamic Anilide 22 Direct mPTP component (CypD-independent)Additive effect with CsA, suggesting a different binding site.[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective evaluation of mPTP inhibitors.

Calcium Retention Capacity (CRC) Assay

This assay measures the amount of Ca2+ that mitochondria can sequester before the mPTP opens.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, 2 mM KH2PO4, 10 µM EGTA, pH 7.4)

  • Respiratory substrates (e.g., 5 mM succinate and 1 µM rotenone)

  • Calcium Green-5N (fluorescent Ca2+ indicator)

  • CaCl2 standard solution

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Resuspend isolated mitochondria in the assay buffer to a final concentration of 0.5 mg/mL.

  • Add respiratory substrates to energize the mitochondria.

  • Add Calcium Green-5N to the mitochondrial suspension.

  • Pipette the mitochondrial suspension into the wells of the 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. An equivalent volume of DMSO should be used as a vehicle control.

  • Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.

  • Inject a known concentration of CaCl2 into each well at regular intervals (e.g., every 60 seconds).

  • Continue CaCl2 additions until a large, sustained increase in fluorescence is observed, indicating mPTP opening and release of accumulated Ca2+.

  • Calculate the total amount of Ca2+ taken up by the mitochondria before pore opening. This represents the calcium retention capacity.

  • Plot the CRC against the concentration of the test compound to determine its effect on mPTP sensitivity to Ca2+.

Mitochondrial Swelling Assay

This spectrophotometric assay measures the change in light scattering as mitochondria swell due to mPTP opening.

Materials:

  • Isolated mitochondria

  • Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-MOPS, 5 mM glutamate, 5 mM malate, 2 mM K3PO4, pH 7.4)

  • Ca2+ solution (e.g., 200 µM CaCl2)

  • Test compounds (dissolved in DMSO)

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Resuspend isolated mitochondria in the swelling buffer to a final concentration of 0.5 mg/mL.

  • Add the mitochondrial suspension to a cuvette.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.

  • Add the test compound at the desired concentration and incubate for a short period. Use DMSO as a vehicle control.

  • Induce mPTP opening by adding a bolus of Ca2+.

  • Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

  • The rate and extent of the absorbance decrease are used to quantify the effect of the inhibitor on mPTP opening.

Visualizing mPTP Signaling and Experimental Logic

Signaling Pathway of mPTP Opening and Inhibition

The opening of the mPTP is a complex process triggered by various stimuli, primarily mitochondrial Ca2+ overload and oxidative stress. The pore's regulation involves multiple components, with Cyclophilin D being a key, but not exclusive, player.

mPTP_Signaling Ca_overload Mitochondrial Ca2+ Overload mPTP_opening mPTP Opening Ca_overload->mPTP_opening Induces ROS Oxidative Stress (ROS) ROS->mPTP_opening Induces Cell_Death Cell Death mPTP_opening->Cell_Death Leads to CypD Cyclophilin D (CypD) CypD->mPTP_opening Sensitizes CsA Cyclosporin A (CsA) CsA->CypD Inhibits ER_000444793 This compound ER_000444793->mPTP_opening Inhibits Novel_Inhibitors Novel CypD-Independent Inhibitors Novel_Inhibitors->mPTP_opening Inhibits

Caption: Signaling pathway of mPTP opening and points of intervention for various inhibitors.

Experimental Workflow for mPTP Inhibitor Benchmarking

A logical workflow is essential for the systematic evaluation of novel mPTP inhibitors.

experimental_workflow start Start: Candidate mPTP Inhibitors primary_screen Primary Screening: Calcium Retention Capacity (CRC) Assay start->primary_screen secondary_screen Secondary Screening: Mitochondrial Swelling Assay primary_screen->secondary_screen Active Compounds mechanism_study Mechanism of Action: CypD Binding/Activity Assays secondary_screen->mechanism_study Confirmed Hits cypd_dependent CypD-Dependent mechanism_study->cypd_dependent cypd_independent CypD-Independent (e.g., this compound) mechanism_study->cypd_independent lead_optimization Lead Optimization cypd_independent->lead_optimization

Caption: A typical experimental workflow for identifying and characterizing novel mPTP inhibitors.

Conclusion

This compound represents a promising addition to the growing arsenal of mPTP inhibitors. Its Cyclophilin D-independent mechanism offers a potential advantage over classical inhibitors. This guide provides a framework for comparing this compound with other novel agents, emphasizing the importance of standardized experimental protocols for accurate and objective assessment. The continued exploration of diverse chemical scaffolds, such as quinoline carboxamides, N-phenylbenzamides, and cinnamic anilides, will be crucial in the development of next-generation mPTP-targeted therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for ER-000444793: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of ER-000444793

This document provides essential safety and logistical information for the proper disposal of this compound, a potent, non-toxic inhibitor of the mitochondrial permeability transition pore (mPTP). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Immediate Safety and Handling Considerations

This compound, identified as N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, requires careful handling in a laboratory setting.[1] While research indicates it is non-toxic at concentrations up to 50 μM, standard laboratory safety protocols for handling chemical compounds should be strictly followed.[1] This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Key Physical and Chemical Properties:

PropertyValue
CAS Number 792957-74-5
Molecular Formula C23H16N2O2
Purity 98.0%
IC50 2.8 μM for mPTP inhibition
Solubility Soluble in DMSO (71 mg/mL, 200.33 mM)
Storage Stock solution: -80°C for 2 years; -20°C for 1 year

Data sourced from MedchemExpress and Selleck Chemicals.[2][3]

II. Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, is governed by the principle of responsible waste management to prevent environmental contamination and ensure personnel safety.

Step 1: Waste Identification and Classification All materials contaminated with this compound, including unused stock solutions, treated cell culture media, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous chemical waste.

Step 2: Segregation of Waste Segregate waste contaminated with this compound from other laboratory waste streams. Use a designated, leak-proof, and clearly labeled hazardous waste container.[4][5] Incompatible wastes should never be mixed.[5]

Step 3: Labeling of Waste Containers Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"[5]

  • Full chemical name: N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide (this compound)

  • Concentration and quantity of the waste

  • Date of waste generation

  • Principal Investigator's name and contact information

  • Appropriate hazard pictograms

Step 4: Storage of Chemical Waste Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.[4] Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of any potential spills.

Step 5: Professional Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][6] Never dispose of chemical waste down the drain or in the regular trash.[5][6]

Disposal of Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., ethanol or acetone) capable of removing the chemical residue.[5][7] The rinsate must be collected and disposed of as hazardous waste.[5][7] After triple-rinsing and air drying, the container can typically be disposed of in the regular trash, with the label defaced.[7]

III. Experimental Protocol Reference: Cellular Assay with this compound

The following is a summarized protocol for an in-vitro experiment using this compound, as described in scientific literature.[2] All waste generated from this protocol should be disposed of following the procedures outlined above.

  • Cell Culture: NFAT-RE-luc2 Jurkat cells are collected and centrifuged.

  • Resuspension: The cell pellet is re-suspended in serum-free RPMI-1640 media.

  • Plating: 15,000 cells in 20 μL of media are added to each well of a 384-well plate.

  • Compound Incubation: Cells are incubated with this compound for 20 hours at 37°C.

  • Viability Assay: Alamar Blue is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Data Acquisition: Fluorescence is measured to determine cell viability.

IV. Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

ER_000444793_Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposition A Unused this compound Stock Solution D Identify & Classify as Hazardous Chemical Waste A->D B Contaminated Labware (Pipette tips, tubes, etc.) B->D C Experimental Waste (e.g., Cell culture media) C->D E Segregate into a Labeled, Leak-Proof Container D->E Consolidate F Store in a Designated Secure Area E->F G Arrange for Professional Disposal via EHS F->G Schedule Pickup H Compliant and Safe Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.